Casein kinase 1
Description
Evolutionary Conservation and Ubiquitous Expression of Casein Kinase 1 Isoforms in Eukaryotes
The this compound family is a group of serine/threonine-protein kinases that are remarkably conserved throughout evolution, being present in all eukaryotic organisms from yeast to humans. tandfonline.comnih.govresearchgate.netfrontiersin.orgfrontiersin.orgbiorxiv.org This high degree of evolutionary conservation, particularly within their kinase domains, points to their fundamental and indispensable roles in cellular function. researchgate.net In mammals, the CK1 family is encoded by seven distinct genes, giving rise to seven isoforms: CK1α, CK1β, CK1γ1, CK1γ2, CK1γ3, CK1δ, and CK1ε. wikipedia.orgatlasgeneticsoncology.org It is noteworthy that the CK1β isoform has, to date, only been identified in cows. nih.gov
These isoforms are ubiquitously expressed across most tissues and cell types, although the expression levels of individual isoforms can vary between different tissues. nih.govmdpi.comnih.gov They have been identified in various subcellular compartments, including the cytoplasm, nucleus, and associated with cellular membranes, underscoring their involvement in a wide range of cellular activities. biorxiv.orgwikipedia.org This widespread distribution allows them to participate in a multitude of signaling pathways, including Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression. wikipedia.orguniprot.orgebi.ac.uk The conservation of CK1 is not limited to animals; plant genomes also encode numerous CK1 homologs, suggesting their fundamental roles are maintained across different kingdoms of life. tandfonline.compnas.org
Overview of this compound Isoforms (α, β, γ1, γ2, γ3, δ, ε) and Splice Variants
The mammalian CK1 family consists of seven distinct isoforms, each encoded by a separate gene. wikipedia.orgatlasgeneticsoncology.org These isoforms share significant homology within their catalytic kinase domains, with identity ranging from 53% to 98%. wikipedia.org However, they exhibit considerable diversity in the length and sequence of their N-terminal and, more notably, their C-terminal non-catalytic domains. nih.gov This variation in the terminal regions is crucial for regulating their specific functions, substrate specificity, and subcellular localization. nih.gov
The molecular weight of the various CK1 isoforms ranges from approximately 37 kDa for CK1α to 51 kDa for CK1γ3. nih.gov The isoforms are designated as alpha (α), beta (β), gamma1 (γ1), gamma2 (γ2), gamma3 (γ3), delta (δ), and epsilon (ε). wikipedia.orgnih.gov Of these, CK1δ and CK1ε are the most closely related, sharing over 96% sequence identity within their kinase domains and possessing similar C-terminal extensions. frontiersin.orgwikipedia.org
Further complexity is introduced by the existence of splice variants for several isoforms, including CK1α, CK1δ, CK1ε, and CK1γ3. atlasgeneticsoncology.orgnih.gov For instance, alternative splicing of the CK1α gene can produce at least four different variants, which differ in the presence or absence of specific inserts within the catalytic domain, leading to variations in kinase activity, function, and subcellular localization. atlasgeneticsoncology.orgmdpi.comnih.gov Similarly, two splice variants of CK1δ, known as δ1 and δ2, differ only in the last 16 amino acids of their C-terminal tails, yet this minor change results in different effects on circadian rhythms due to altered autoinhibition and phosphorylation of target proteins. pnas.orgbiorxiv.org
Table 1: Overview of Human this compound Isoforms
| Isoform | Gene Name | Key Characteristics |
|---|---|---|
| CK1α | CSNK1A1 | Involved in Wnt signaling, p53 regulation, and mitotic spindle formation. nih.gov Splice variants exist, affecting localization and activity. atlasgeneticsoncology.orgmdpi.com |
| CK1γ1 | CSNK1G1 | Associated with the cell membrane and plays a role in Wnt signaling. wikipedia.org |
| CK1γ2 | CSNK1G2 | May be involved in brain development and vesicular trafficking. sinobiological.com |
| CK1γ3 | CSNK1G3 | One of the larger isoforms; splice variants have been identified. nih.gov |
| CK1δ | CSNK1D | A key regulator of circadian rhythms, Wnt signaling, and DNA repair. uniprot.orgwikipedia.org Splice variants (δ1 and δ2) have distinct effects on circadian period. pnas.org |
| CK1ε | CSNK1E | Highly homologous to CK1δ, also a critical component of the circadian clock. frontiersin.orgwikipedia.org |
Note: CK1β has only been identified in cows and is not included in this table of human isoforms.
Fundamental Role as Serine/Threonine-Selective Protein Kinases in Signal Transduction
The this compound family members are serine/threonine-selective protein kinases, meaning they catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of serine or threonine residues on their protein substrates. researchgate.netwikipedia.orgebi.ac.uk This phosphorylation event is a fundamental mechanism of signal transduction, altering the substrate's activity, localization, or stability, thereby propagating cellular signals. nih.govresearchgate.net
CK1 isoforms are involved in a vast number of cellular processes, including but not limited to:
Wnt signaling pathway: CK1α, CK1δ, and CK1ε are known to phosphorylate key components of this pathway, such as β-catenin and Dishevelled, playing both positive and negative regulatory roles. wikipedia.orgnih.govcreative-enzymes.com
Circadian rhythms: CK1δ and CK1ε are central to the molecular clock, where they phosphorylate the PERIOD (PER) proteins, regulating their stability and nuclear entry, which in turn controls the length of the circadian cycle. wikipedia.orgnih.govpnas.org
DNA repair and cell cycle control: CK1 isoforms are implicated in processes like chromosome segregation and the response to DNA damage. wikipedia.orgatlasgeneticsoncology.orgnih.gov For example, CK1δ localizes to centrosomes and can phosphorylate proteins involved in mitotic spindle formation. nih.govmdpi.com
Regulation of transcription and translation: They phosphorylate various transcription factors and proteins involved in ribosome biogenesis. nih.govuniprot.org
The substrate specificity of CK1 is often directed by a consensus phosphorylation site, typically a pre-phosphorylated serine or threonine residue (pS/pT) located three amino acids upstream of the target site (pS/pT-X-X-S/T). wikipedia.orgfrontiersin.org However, they can also phosphorylate unprimed substrates, often at a slower rate, which can serve as a rate-limiting "priming" step for subsequent phosphorylations. frontiersin.orgpnas.org The selection of substrates in vivo is thought to be tightly regulated by the subcellular localization of the CK1 isoforms and their interaction with specific docking or scaffolding proteins. wikipedia.orgnih.gov This spatial and temporal regulation ensures that these constitutively active kinases act on the correct targets at the appropriate time. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEJFQATWFVODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Structural Aspects of Casein Kinase 1
Kinase Domain Conservation and Variability Across Isoforms
The kinase domain of the CK1 family is a highly conserved region across all eukaryotic organisms. researchgate.netmdpi.com This domain constitutes the majority of the protein sequence for each isoform. researchgate.netnih.gov Structurally, the kinase domain is bilobed, with a smaller N-terminal lobe composed mainly of β-sheets and a larger, predominantly α-helical C-terminal lobe. molbiolcell.org Between these two lobes lies the catalytic cleft, which serves as the binding site for ATP and substrates. researchgate.net
The high degree of sequence and structural conservation within the kinase domains allows different CK1 isoforms to phosphorylate the same substrates, indicating a level of functional redundancy. researchgate.netmdpi.com For instance, the kinase domains of human CK1δ and rat CK1δ are identical, and they share 97% sequence identity with CK1ε. nih.govnih.gov This similarity extends to key residues involved in ATP binding and catalysis. The adenine (B156593) region of the ATP-binding pocket, involving residues such as GLU83 and LEU85, is well conserved among CK1 isoforms. frontiersin.org
Despite this high conservation, subtle variations within the kinase domain exist and can lead to distinct functional roles. For example, a region between residues 210 and 244 in Drosophila DBT (a CK1δ/ε homolog) shows divergence from its vertebrate counterparts. nih.gov Furthermore, differences in the kinase domain can be exploited for the development of isoform-specific inhibitors, although this remains a significant challenge due to the high homology. nih.govnih.gov Studies have shown that even minor changes in the kinase domain, such as the R178C substitution in CK1ε, can significantly impact kinase activity and substrate preference. frontiersin.org
The table below provides an overview of the sequence identity of the kinase domain of various Drosophila melanogaster CK1 homologs compared to their human counterparts.
| Drosophila Homolog | Human Isoform | Kinase Domain Identity (%) |
| CK1-α | CK1-α | 77.0 |
| double-time (dbt) | CK1-ε | 85.0 |
| double-time (dbt) | CK1-δ | 77.0 |
| Gilgamesh (Gish) | CK1-γ | 66-71 |
Data sourced from: nih.gov
N-terminal and C-terminal Regions: Structural Diversity and Functional Implications
In stark contrast to the conserved kinase domain, the N-terminal and C-terminal regions of CK1 isoforms are highly variable in both length and sequence. researchgate.netmdpi.comresearchgate.net These non-catalytic domains play crucial roles in regulating the kinase's activity, substrate recognition, and subcellular localization. researchgate.netnih.gov
The N-terminal extensions of CK1 isoforms are generally short, while the C-terminal tails show significant diversity. researchgate.netnih.gov For example, the C-terminal tails of CK1δ and CK1ε are subject to autophosphorylation, which acts as an inhibitory mechanism. frontiersin.orgpnas.org This autoinhibition is a dynamic process, influenced by other kinases and phosphatases, highlighting a complex layer of regulation. pnas.org
The C-terminal domains can also dictate substrate preference. Subtle changes in the C-terminal tail, such as those arising from alternative splicing in CK1δ, can alter the kinase's activity towards different sites on a substrate, like the circadian protein PER2. frontiersin.orgpnas.org These tail regions are intrinsically disordered, providing the flexibility to interact with the kinase domain and modulate its function. pnas.org
Furthermore, these variable regions are important for the subcellular localization of the kinase. For instance, splice variants of CK1α that contain a nuclear localization signal (NLS) within their C-terminal domain can enter the nucleus, while variants lacking this signal remain in the cytoplasm. mdpi.com This differential localization allows isoforms to interact with distinct sets of substrates and regulatory proteins. mdpi.com
Autophosphorylation Sites and Their Impact on Kinase Conformation and Activity
Autophosphorylation is a critical mechanism for regulating the activity of CK1 isoforms. mdpi.com These phosphorylation events primarily occur on the C-terminal tails of isoforms like CK1δ and CK1ε, leading to an inhibition of kinase activity. frontiersin.orgnih.govpnas.org This autoinhibition is thought to occur through an intramolecular interaction where the phosphorylated tail binds to the kinase domain, restricting its catalytic function. elifesciences.org
In addition to the C-terminal tail, autophosphorylation can also occur within the kinase domain itself. researchgate.net A notable example is the phosphorylation of a threonine residue (T220 in human CK1δ) located near the substrate-binding cleft. researchgate.net This event induces a conformational change in the αG helix, which in turn alters the enzyme's activity and substrate specificity. researchgate.net
The functional consequences of autophosphorylation are significant. For CK1δ, autophosphorylation of its C-terminal tail slows down the phosphorylation of certain substrates. researchgate.net The two splice variants of CK1δ, δ1 and δ2, differ in their C-terminal phosphorylation sites, leading to opposite effects on the circadian period. pnas.org The δ1 isoform-specific phosphorylation sites cause feedback inhibition, and their removal increases kinase activity. pnas.org This demonstrates how specific autophosphorylation events can fine-tune the kinase's role in complex biological processes.
The regulation of CK1 activity is a dynamic cycle of phosphorylation and dephosphorylation. Cellular phosphatases can remove the inhibitory phosphates from the C-terminal tail, thereby reactivating the kinase. nih.gov This interplay between autophosphorylation and dephosphorylation allows for precise temporal and spatial control of CK1 activity.
Anion Binding Sites and Their Influence on Substrate Selectivity
The kinase domain of CK1 possesses highly conserved anion binding sites that play a crucial role in regulating its activity and substrate selectivity. elifesciences.org These sites can bind phosphate (B84403) groups, either from autophosphorylated regions of the kinase itself or from previously phosphorylated substrates. pnas.orgelifesciences.org This interaction is a form of product inhibition and is a common mode of regulation for CK1δ. pnas.org
The binding of anions to these sites can induce conformational changes in the kinase, particularly in the activation loop. elifesciences.org This "molecular switch" mechanism can determine which sites on a substrate are preferentially phosphorylated. elifesciences.org For example, in the context of circadian rhythms, the phosphorylation state of the anion binding sites in CK1δ/ε influences whether the kinase targets the stabilizing or destabilizing phosphorylation sites on the PER2 protein. frontiersin.orgelifesciences.org
One of the key anion binding pockets is abolished by the R178C mutation in CK1ε, which is linked to familial advanced sleep phase syndrome. frontiersin.org This mutation leads to a significant reduction in kinase activity on certain substrates, highlighting the functional importance of this regulatory site. frontiersin.org The interaction of the phosphorylated C-terminal tail with these anion binding sites is a key feature of the autoinhibitory mechanism of CK1δ. pnas.org The conservation of these anion binding sites across eukaryotes suggests that this mechanism of allosteric regulation is a fundamental aspect of CK1 function. elifesciences.org
Enzymatic Activity and Substrate Specificity of Casein Kinase 1
Canonical Substrate Recognition Motifs (pS/T-X-X-(X)-S/T) and Acidic Residue Preference
The canonical substrate recognition motif for CK1 is characterized by a pre-phosphorylated serine or threonine residue (pS/pT) located three or four residues upstream of the target serine or threonine. The consensus sequence is often represented as pS/T-X-X-(X)-S/T, where 'X' can be any amino acid. wikipedia.orgnih.gov This requirement for a "priming" phosphorylation event means that CK1 often acts hierarchically, downstream of other protein kinases. embopress.org
In the absence of a priming phosphate (B84403), CK1 can recognize substrates containing a cluster of acidic residues, typically aspartic acid (Asp) or glutamic acid (Glu), located N-terminal to the phosphorylation site. nih.govnih.gov For instance, a sequence with multiple aspartic acid residues can effectively substitute for a phosphoserine at the n-3 position. nih.gov However, a single acidic residue at this position is generally insufficient for efficient phosphorylation by CK1. wikipedia.org The preference for phosphorylated determinants is much stronger than for acidic residues, and achieving comparable catalytic efficiency with unprimed substrates often requires multiple acidic residues. pnas.org
Non-Canonical Substrate Recognition and Its Biological Significance
Beyond its canonical motifs, Casein Kinase 1 recognizes several non-canonical sequences, which are crucial for its function in key signaling pathways. A prominent example is the S-L-S (Ser-Leu-Ser) motif, which is found in important substrates like β-catenin and the Nuclear Factor of Activated T-cells (NFAT). nih.govmdpi.comportlandpress.com In these cases, CK1 can phosphorylate the serine residue within this motif without a preceding priming phosphorylation or a canonical acidic cluster. pnas.org This phosphorylation is often followed by a downstream cluster of acidic residues. pnas.orgmdpi.com
Another identified non-canonical motif is K/R-X-K/R-X-X-S/T, found in proteins that bind sulfatides (B1148509) and cholesterol-3-sulfate, such as myelin basic protein and Tau. nih.govjst.go.jp The ability of CK1 to recognize these diverse, non-canonical sites significantly expands its substrate repertoire and its regulatory capacity within the cell. For example, the phosphorylation of β-catenin at the non-canonical Ser45 site is a critical priming step for its subsequent degradation, thus playing a key role in the Wnt signaling pathway. pnas.orgnih.gov The interaction with specific docking sites on substrates, such as the Phe-X-X-X-Phe motif found in NFAT and β-catenin, also contributes to substrate selectivity for different CK1 isoforms. wikipedia.org
Priming Phosphorylation Mechanisms by this compound
This compound itself can act as a priming kinase, initiating a cascade of hierarchical phosphorylation events. This is exemplified in the regulation of key signaling proteins where an initial, often slow, phosphorylation by CK1 creates a recognition site for subsequent, more rapid phosphorylations by either CK1 itself or other kinases like Glycogen Synthase Kinase 3 (GSK3). pnas.orgfrontiersin.org
A well-studied example is the phosphorylation of β-catenin, where CK1α phosphorylates Ser45. pnas.orgmdpi.comnih.gov This initial phosphorylation event "primes" the molecule for subsequent phosphorylation by GSK3 at Thr41, Ser37, and Ser33, which ultimately targets β-catenin for proteasomal degradation. pnas.orgmdpi.com Similarly, in the regulation of the circadian clock, CK1δ/ε performs a slow, rate-limiting priming phosphorylation on Ser662 of the PERIOD2 (PER2) protein. nih.govfrontiersin.org This priming event then allows for the rapid and processive phosphorylation of downstream serine residues within the FASP (Familial Advanced Sleep Phase) domain, a process that stabilizes the PER2 protein. frontiersin.orgnih.gov The ability of CK1 to act as a priming kinase is a fundamental mechanism that allows it to initiate and control the timing of critical cellular events.
Identification of Novel this compound Substrates and Their Biological Contexts
The diverse roles of this compound are continually being expanded through the identification of new substrates. Proteomic approaches and in vitro expression cloning have been instrumental in discovering a wide range of CK1 targets involved in various biological processes. nih.govplos.orgfrontiersin.org
Wnt Signaling Pathway: In the Wnt pathway, besides β-catenin, CK1 isoforms phosphorylate several other key components. CK1δ/ε phosphorylate Dishevelled (Dvl), which is a crucial event for signal transduction. csic.espnas.org Specific sites on Dvl2, such as Ser594, Thr595, and Ser597, have been identified as CK1 targets. csic.es CK1 also phosphorylates Adenomatous Polyposis Coli (APC) and Axin, components of the β-catenin destruction complex. pnas.org Furthermore, CK1γ is involved in phosphorylating the co-receptor LRP6, which is necessary for Wnt signal activation. embopress.org
Circadian Rhythms: The regulation of the circadian clock is a cornerstone of CK1 function, primarily through the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. frontiersin.orgplos.org CK1δ/ε phosphorylate PER2 at two functionally antagonistic regions: the stabilizing FASP domain and a destabilizing phosphodegron. frontiersin.orgelifesciences.org Phosphorylation of the phosphodegron at sites like Ser480 and Ser484 in human PER2 leads to its ubiquitination and degradation. frontiersin.orgnih.gov This "phosphoswitch" mechanism allows for the precise temporal control of PER2 stability and, consequently, the timing of the circadian clock. frontiersin.orgelifesciences.org
DNA Damage Response: CK1 isoforms are also implicated in the cellular response to DNA damage. The tumor suppressor protein p53 is a key substrate, with CK1α, δ, and ε capable of phosphorylating it at multiple N-terminal sites, including Ser6, Ser9, and Ser20. mdpi.comnih.gov Phosphorylation at Ser20, in particular, is an isoform-specific reaction that can be induced by DNA damage and is important for p53 activation. nih.govpensoft.netaging-us.com CK1 also phosphorylates MDM2, the primary negative regulator of p53, triggering its degradation and thereby contributing to p53 stabilization. nih.gov More recent studies have identified Arp8, a component of the INO80 chromatin remodeling complex, as a CK1 substrate involved in DNA double-strand break repair. plos.org
The following tables summarize some of the key substrates of this compound and the functional consequences of their phosphorylation.
Table 1: Key this compound Substrates in Wnt Signaling
| Substrate | CK1 Isoform(s) | Phosphorylation Site(s) | Biological Function/Outcome |
|---|---|---|---|
| β-catenin | CK1α, CK1δ, CK1ε | Ser45 | Priming phosphorylation for subsequent GSK3-mediated phosphorylation, leading to β-catenin degradation. pnas.orgmdpi.comnih.govoup.com |
| Dishevelled (Dvl2) | CK1δ, CK1ε | Ser594, Thr595, Ser597 | Modulates both canonical and non-canonical Wnt signaling; affects Dvl2 subcellular localization. csic.es |
| Adenomatous Polyposis Coli (APC) | CK1δ, CK1ε | Multiple sites | Phosphorylation is part of the regulation of the β-catenin destruction complex. pnas.org |
| Axin | CK1δ, CK1ε | Multiple sites | Phosphorylation is involved in the regulation of the β-catenin destruction complex. pnas.org |
| LRP6 | CK1γ, CK1ε | Thr1493 | Promotes Wnt signal transduction and signalosome formation. embopress.org |
| Jade-1 | CK1α | Ser18, Ser20 | Reduces the ability of Jade-1 to inhibit Wnt/β-catenin signaling. researchgate.net |
Table 2: Key this compound Substrates in Circadian Rhythms
| Substrate | CK1 Isoform(s) | Phosphorylation Site(s) | Biological Function/Outcome |
|---|---|---|---|
| PERIOD 2 (PER2) | CK1δ, CK1ε | Ser662 (human) / S659 (mouse) - FASP priming site | Rate-limiting priming step for subsequent stabilizing phosphorylations. nih.govplos.orgpnas.orgnih.gov |
| FASP cluster (Ser665, Ser668, etc.) | Sequential phosphorylation stabilizes PER2 protein. nih.govnih.gov | ||
| Phosphodegron (e.g., Ser480, Ser484) | Phosphorylation leads to β-TrCP recruitment, ubiquitination, and degradation of PER2. frontiersin.orgnih.gov | ||
| PERIOD 1 (PER1) | CK1δ, CK1ε | Multiple sites | Phosphorylation leads to degradation, contributing to the circadian negative feedback loop. plos.org |
| CRYPTOCHROME (CRY) | CK1ε | Multiple sites | Phosphorylated when in a complex with PER, but the functional significance is still being determined. wikipedia.org |
| BMAL1 | CK1ε | Multiple sites | In vitro substrate; increased CK1ε activity can positively regulate BMAL1-dependent transcription. wikipedia.org |
Table 3: Key this compound Substrates in DNA Damage Response
| Substrate | CK1 Isoform(s) | Phosphorylation Site(s) | Biological Function/Outcome |
|---|---|---|---|
| p53 | CK1α, CK1δ, CK1ε | Ser6, Ser9, Ser15, Thr18, Ser20 | Modulates p53 stability and activity; Ser20 phosphorylation is important for p53 activation. mdpi.comnih.govpensoft.net |
| MDM2 | CK1 | Multiple sites | Triggers interaction with SCFβ-TRCP, leading to Mdm2 ubiquitination and degradation, which stabilizes p53. nih.gov |
| FOXO1a | CK1 | Ser322, Ser325 | Dependent on priming phosphorylation at Ser319 by PKB; involved in regulating FOXO1a nuclear exclusion. embopress.org |
| Arp8 (INO80 complex) | Hhp1, Hhp2 (yeast CK1) | Multiple N-terminal serines | Promotes DNA double-strand break repair. plos.org |
Regulation of Casein Kinase 1 Activity
Post-Translational Modifications of Casein Kinase 1 and Their Regulatory Roles
Post-translational modifications (PTMs) are a key factor in modulating the function of CK1. frontiersin.orgcytoskeleton.com Phosphorylation, in particular, plays a significant role in controlling CK1 activity, with both autophosphorylation and phosphorylation by other kinases contributing to its regulation. frontiersin.org These modifications can alter the kinase's activity and its interaction with various substrates. frontiersin.orgfrontiersin.org
A prominent mechanism for regulating the activity of CK1δ and CK1ε is the autophosphorylation of their C-terminal tails. pnas.orgbiorxiv.orgnih.gov These tails are intrinsically disordered and their phosphorylation generally leads to an inhibition of the kinase's activity. pnas.orgbiorxiv.orgnih.govplos.org This autoinhibition is a dynamic process, with the phosphorylation status of the tail being controlled by a cycle of autophosphorylation and dephosphorylation. pnas.org
The C-terminal tails of CK1δ and CK1ε are subject to differential phosphorylation, which can influence their substrate specificity. frontiersin.org For instance, splice variants of CK1δ, which differ only in the last 16 amino acids of their C-terminal tails, exhibit different effects on circadian rhythms due to variations in their autoinhibitory properties. pnas.orgnih.gov The δ1 splice variant, for example, has specific phosphorylation sites in its extreme C-terminus (XCT) that lead to feedback inhibition. pnas.org Mutation of these sites can increase kinase activity. pnas.orgnih.gov This autoinhibitory mechanism relies on the interaction of the phosphorylated tail with conserved anion-binding sites near the active site of the kinase domain. pnas.orgbiorxiv.orgnih.gov
The autophosphorylation of the C-terminal tail can also be influenced by the binding of substrates. For example, the interaction between the kinase and its substrate can be stabilized by the C-terminal tail, while autophosphorylation of the tail can inhibit this binding. plos.orgfrontiersin.org
In addition to autophosphorylation, the activity of CK1 is also modulated by phosphorylation by other "upstream" kinases. pnas.orgfrontiersin.org This adds another layer of regulation, allowing for the integration of various signaling pathways to control CK1 function. Several kinases have been identified that phosphorylate CK1δ, primarily within its C-terminal regulatory domain and its kinase domain. frontiersin.orgnih.govresearchgate.net
Protein Kinase Cα (PKCα): PKCα has been shown to phosphorylate CK1δ at multiple sites. frontiersin.orgnih.gov Within the kinase domain of CK1δ, PKCα targets residues S53, T176, and S181. frontiersin.orgnih.gov Phosphorylation at these sites, particularly T176, appears to be crucial for maintaining the kinase activity of CK1δ. nih.gov This suggests that PKCα-mediated phosphorylation contributes to the fine-tuning of CK1δ activity. nih.gov
Checkpoint Kinase 1 (Chk1): Chk1 is another kinase that phosphorylates CK1δ. frontiersin.orgnih.gov It has been shown to target residues T161, T174, T176, S181, and T220 within the kinase domain of CK1δ. frontiersin.orgresearchgate.net
Protein Kinase A (PKA): PKA is known to phosphorylate the C-terminal domain of CK1δ, thereby modulating its kinase activity. frontiersin.orgnih.gov
AMP-activated protein kinase (AMPK): AMPK can activate CK1ε by phosphorylating its regulatory tail at serine 389. frontiersin.org This phosphorylation may alter the substrate selection of CK1ε. frontiersin.orgfrontiersin.org
The phosphorylation of CK1 by these upstream kinases highlights the complex regulatory network that governs its activity, allowing for precise control in response to various cellular signals. frontiersin.orgnih.gov
| Upstream Kinase | Target CK1 Isoform | Phosphorylation Site(s) | Regulatory Effect |
|---|---|---|---|
| PKCα | CK1δ | S53, T176, S181 (in kinase domain) | Modulates/maintains kinase activity. nih.gov |
| Chk1 | CK1δ | T161, T174, T176, S181, T220 (in kinase domain) | Modulates kinase activity. frontiersin.orgresearchgate.net |
| PKA | CK1δ | C-terminal domain | Modulates kinase activity. frontiersin.orgnih.gov |
| AMPK | CK1ε | S389 (in regulatory tail) | Activates kinase and may alter substrate selection. frontiersin.org |
The phosphorylation state of CK1 is dynamically regulated by the opposing actions of kinases and phosphatases. pnas.orgnih.gov Protein phosphatases play a crucial role in reversing the phosphorylation of CK1, thereby modulating its activity. pnas.org For instance, the dephosphorylation of the autoinhibitory C-terminal tail of CK1δ is a key step in its activation cycle. pnas.org
Protein Phosphatase 1 (PP1) has been identified as a major phosphatase that counteracts the activity of CK1δ/ε, particularly in the context of circadian rhythms where it dephosphorylates the PER proteins. pnas.org In budding yeast, Protein Phosphatase 2A (PP2A) associated with Cdc55 is responsible for the dephosphorylation of Mih1, a homolog of the Cdc25 phosphatase, which is hyperphosphorylated by CK1. nih.gov This dephosphorylation event is critical for the entry into mitosis. nih.gov The coordinated action of kinases and phosphatases ensures a precise temporal control over CK1 activity and its downstream signaling pathways. pnas.orgnih.govpnas.org
Phosphorylation by Upstream Kinases (e.g., PKCα, Chk1, PKA, AMPK)
Spatial Regulation and Subcellular Localization of this compound Isoforms
The specific functions of CK1 isoforms are not only determined by their catalytic activity but also by their precise localization within the cell. wikipedia.orgtandfonline.com This spatial regulation ensures that each isoform can interact with its specific substrates in distinct subcellular compartments. tandfonline.com CK1 isoforms have been found in various cellular locations, including the cytoplasm, nucleus, cell membrane, and associated with the Golgi apparatus and endoplasmic reticulum. wikipedia.orguniprot.orgnih.gov
Several CK1 isoforms contain nuclear localization signals (NLS) that facilitate their transport into the nucleus. nih.govatlasgeneticsoncology.org For example, human CK1α isoforms possess a putative near-consensus SV40 T-antigen NLS. atlasgeneticsoncology.org The nuclear translocation of some kinases is mediated by phosphorylation within their NLS, which allows for binding to importin proteins and subsequent entry through nuclear pores. nih.gov In the case of some transcription factors, phosphorylation by CK1 can mask an NLS, leading to their retention in the cytoplasm. pnas.org Dephosphorylation then unmasks the NLS, allowing for nuclear import. pnas.org The subcellular localization of CK1 itself can be a determining factor for its biological effect, as seen with PKD2, where its nuclear accumulation is dependent on phosphorylation by CK1δ and CK1ε. embopress.org
Several CK1 isoforms have been shown to associate with various components of the cytoskeleton, including microtubules, centrosomes, and the mitotic spindle apparatus. uniprot.orgnih.govlongdom.org This localization points to important roles for CK1 in regulating microtubule dynamics, cell division, and the maintenance of genomic stability. nih.govresearchgate.net
CK1α, CK1δ, and CK1ε have all been found at the centrosome and the mitotic spindle. uniprot.orgnih.govlongdom.org Their localization to these structures is often mediated by interactions with scaffolding proteins. For instance, CK1δ and CK1ε are anchored to the centrosome through their interaction with A-kinase anchor protein 450 (AKAP450). nih.govlongdom.org This interaction is important for processes like centrosome positioning. nih.govlongdom.org
During mitosis, CK1δ has been observed to associate with spindle microtubules, and this localization can be enhanced in response to DNA damage. uniprot.orglongdom.org CK1 can directly phosphorylate tubulin isoforms, thereby modulating microtubule stability and dynamics. nih.govlongdom.org The association of CK1 with the spindle apparatus is crucial for proper chromosome segregation. nih.gov
| CK1 Isoform | Subcellular Localization | Associated Structures |
|---|---|---|
| CK1α | Cytoplasm, Nucleus, Centrosome, Mitotic Spindle, Golgi Apparatus, ER. nih.govatlasgeneticsoncology.org | Cytosolic vesicles, Spindle microtubules. nih.gov |
| CK1δ | Cytoplasm, Perinuclear region, Cell membrane, Golgi apparatus, Centrosomes, Mitotic spindle. uniprot.org | Spindle microtubules, Centrosomes, Actin cytoskeleton. uniprot.orglongdom.org |
| CK1ε | Centrosomes. longdom.org | - |
| CK1γ | Cell membrane. wikipedia.org | - |
Membrane and Vesicle Association
The spatial and temporal compartmentalization of CK1 isoforms is a key mechanism for controlling their activity and substrate specificity. nih.govoup.com Association with membranes and vesicles localizes the kinase to specific subcellular regions, bringing it in close proximity to its targets. nih.govtandfonline.com
CK1 isoforms have been identified in various cellular membrane compartments, including the plasma membrane, endoplasmic reticulum, and the Golgi apparatus. wikipedia.orgmolbiolcell.org For instance, the yeast CK1 homologs YCK1 and YCK2 associate with the plasma membrane via palmitoylation at their C-termini. tandfonline.com In mammalian cells, CK1γ is associated with the cell membrane and is crucial for Wnt signaling. wikipedia.org The animal CK1δ isoform has been observed to localize to punctate structures within the trans-Golgi network and on small synaptic vesicles. nih.govtandfonline.com This localization suggests a role for CK1 in membrane trafficking and vesicle transport. nih.govmolbiolcell.org In yeast, the absence of CK1 can block the movement of vesicles from the plasma membrane to the vacuole. molbiolcell.org
The association of CK1 with membranes can be regulated. For example, the binding of ARF GAP1, a GTPase activating protein involved in vesicle formation, to Golgi membranes is stimulated by a CKI isoform, likely CKIδ. nih.govmolbiolcell.org This regulation is thought to modulate the rate of secretion in response to cellular conditions. nih.gov
The interaction with membranes can also be mediated by specific domains within the CK1 protein or through interactions with other membrane-associated proteins. tandfonline.comuniprot.org For example, the F-BAR domain of PACSIN1, a substrate of protein kinase C and casein kinase, is responsible for its association with membranes. uniprot.org
Protein-Protein Interactions Modulating this compound Activity and Specificity
Direct interactions with other proteins are a critical means of regulating CK1's kinase activity and ensuring it phosphorylates the correct substrates. mdpi.comfrontiersin.orgnih.gov These interacting partners can act as scaffolds, activators, or inhibitors. nih.govportlandpress.com
Scaffolding proteins play a crucial role in organizing signaling pathways by bringing together kinases and their substrates, thereby enhancing the efficiency and specificity of the phosphorylation event. frontiersin.orgmolbiolcell.org In the context of CK1, scaffolds can influence the kinase's affinity for its substrates and modulate its activity. frontiersin.org
A prominent example is the role of Axin in the Wnt signaling pathway. portlandpress.comreactome.org Axin acts as a scaffold protein, assembling a "destruction complex" that includes CK1, Glycogen Synthase Kinase 3 (GSK3), Adenomatous Polyposis Coli (APC), and β-catenin. portlandpress.comreactome.orgbiologists.com This complex facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3, targeting it for degradation. portlandpress.com Axin can bind directly to CK1α, δ, and ε isoforms. nih.gov This interaction is not merely for localization; it is proposed that Axin can also sequester CK1ε away from other substrates, such as Dishevelled (Dvl), to limit their phosphorylation. portlandpress.com
Another scaffolding protein, A-kinase anchor protein 450 (AKAP450), is responsible for associating CK1δ and CK1ε with the centrosome. frontiersin.org This localization is important for the role of these isoforms in Wnt signaling and neurite outgrowth. frontiersin.org Similarly, CKIP-1 (casein kinase 2 interacting protein-1) acts as a scaffold, mediating interactions with multiple proteins and participating in various signaling pathways. nih.gov
The interaction with scaffolds can also be a point of regulation. For instance, the DEAD-box RNA helicase DDX3 directly interacts with and activates several CK1 isoforms, including α, δ, and ε, which is particularly important for the Wnt pathway. mdpi.comportlandpress.com
The availability and state of the substrate are fundamental determinants of CK1 activity. mdpi.com CK1 kinases recognize specific consensus sequences for phosphorylation. mdpi.comatlasgeneticsoncology.org The canonical motif often includes a pre-phosphorylated serine or threonine residue (pS/T-X-X-(X)-S/T), indicating that the action of another kinase can "prime" a substrate for CK1. mdpi.com However, CK1 can also phosphorylate non-canonical motifs, often in highly acidic regions of the substrate. mdpi.comatlasgeneticsoncology.org
Interaction with Scaffolding Proteins
Modulation of this compound Activity by Alternative Splicing
Alternative splicing of the genes encoding CK1 isoforms generates protein variants with distinct properties, adding another layer of complexity to the regulation of CK1 function. nih.govatlasgeneticsoncology.orgpnas.org These splice variants can differ in their catalytic activity, subcellular localization, and substrate binding. nih.govatlasgeneticsoncology.org
In mammals, the CSNK1A1 gene, which encodes CK1α, can be alternatively spliced to produce multiple variants. mdpi.comatlasgeneticsoncology.org These variants are characterized by the insertion of a long (L) or short (S) peptide sequence. mdpi.comencyclopedia.pub The "L" insert contains a nuclear localization signal (NLS), which directs the variants containing it (CK1αL and CK1αLS) to the nucleus, while variants lacking it remain in the cytoplasm. mdpi.comencyclopedia.pub This differential localization suggests distinct functions for the splice variants due to their access to different pools of substrates and co-factors. mdpi.com
Beyond localization, these splice variants exhibit different biochemical properties. mdpi.comacs.org Studies on bacterially expressed CK1α isoforms have shown that the presence of the "L" insert modulates the kinase's binding and activity towards common substrates like casein and phosvitin. mdpi.comacs.org This suggests that alternative splicing can directly impact the catalytic function of the kinase, leading to potentially different biological roles for each isoform. acs.org
Alternative splicing of CK1δ has also been observed in all tetrapods, affecting the C-terminal tail of the protein. pnas.orgfrontiersin.org This region is known to be involved in the autoinhibition of the kinase, and different splice variants of CK1δ have been shown to have opposite effects on the circadian period, highlighting the functional significance of this splicing. pnas.org
Compound and Protein Table
| Name | Type | Function/Role |
| This compound (CK1) | Protein (Kinase) | Serine/threonine-selective enzyme involved in various signal transduction pathways. wikipedia.org |
| YCK1/YCK2 | Protein (Kinase) | Yeast CK1 homologs that associate with the plasma membrane. tandfonline.com |
| ARF GAP1 | Protein (GTPase Activating Protein) | Involved in vesicle formation at the Golgi; its membrane binding is regulated by CK1. nih.govmolbiolcell.org |
| PACSIN1 | Protein (Substrate/Scaffold) | Substrate of protein kinase C and casein kinase; associates with membranes via its F-BAR domain. uniprot.org |
| Axin | Protein (Scaffold) | Central scaffolding protein in the Wnt signaling pathway's β-catenin destruction complex. portlandpress.comreactome.orgbiologists.com |
| Glycogen Synthase Kinase 3 (GSK3) | Protein (Kinase) | A kinase in the β-catenin destruction complex. portlandpress.com |
| Adenomatous Polyposis Coli (APC) | Protein (Scaffold) | A component of the β-catenin destruction complex. portlandpress.com |
| β-catenin | Protein (Transcription Coactivator) | Key component of the Wnt signaling pathway; its degradation is regulated by CK1. portlandpress.com |
| Dishevelled (Dvl) | Protein (Scaffold) | A substrate of CK1 in the Wnt signaling pathway. portlandpress.com |
| A-kinase anchor protein 450 (AKAP450) | Protein (Scaffold) | Associates CK1δ and CK1ε with the centrosome. frontiersin.org |
| CKIP-1 | Protein (Scaffold) | Casein kinase 2 interacting protein-1; acts as a scaffold in multiple signaling pathways. nih.gov |
| DDX3 | Protein (RNA Helicase) | Directly interacts with and activates several CK1 isoforms. mdpi.comportlandpress.com |
| PERIOD2 (PER2) | Protein (Clock Protein) | A key component of the circadian clock whose stability is regulated by CK1 phosphorylation. pnas.orgfrontiersin.orgelifesciences.org |
Role of Casein Kinase 1 in Cellular Processes
Orchestrating the Cell Cycle: Regulation and Progression
The CK1 family of protein kinases plays a significant role in governing the cell division cycle. nih.gov Members of this family are recognized as key regulators of genomic stability, microtubule dynamics, and the progression through both mitosis and meiosis. nih.gov Their multifaceted involvement ensures the fidelity of cell division, a process fundamental to growth, development, and tissue maintenance.
CK1 is deeply involved in the surveillance mechanisms that safeguard the integrity of the genome during DNA replication. The checkpoint kinase Cds1 (a Chk2 homolog), when activated by a halt in DNA replication, initiates a signaling cascade that delays the transition from monopolar to bipolar growth in fission yeast, a phenomenon known as new end takeoff (NETO). tandfonline.com This response is critical to prevent premature entry into mitosis with an incompletely replicated genome. tandfonline.com Research indicates that the protein phosphatase calcineurin acts downstream of Cds1, and in turn, dephosphorylates and activates the fission yeast homolog of CK1γ, Cki3. tandfonline.com This activation of Cki3 is essential for maintaining the monopolar growth state during S phase arrest. tandfonline.com
Furthermore, CK1γ1 has been identified as a crucial player in the checkpoint response to stalled replication forks in human cells. molbiolcell.orgnih.gov The mediator protein Claspin is essential for activating the checkpoint kinase Chk1, a process that involves the phosphorylation of Claspin's Chk1-activating domain (CKAD). molbiolcell.orgnih.gov Studies have demonstrated that CK1γ1 is the kinase responsible for this critical phosphorylation. molbiolcell.orgnih.gov Depletion of CK1γ1 in human cells leads to a significant reduction in Claspin phosphorylation, which consequently impairs the activation of Chk1 and results in defective checkpoint responses. molbiolcell.orgnih.gov This highlights the indispensable role of CK1 in the DNA damage response pathway, preventing the propagation of genomic instability.
Various isoforms of Casein Kinase 1 are found at the spindle poles during mitosis, indicating their involvement in the organization and function of the mitotic spindle. embopress.org Specifically, CK1α, CK1δ, and CK1ε have been observed to concentrate at the spindle poles, where they colocalize with γ-tubulin during both metaphase I and metaphase II of mouse oocyte meiosis. nih.govtandfonline.com
In the nematode C. elegans, the depletion of CK1γ (CSNK-1) leads to defects in cortical contractility during meiosis. nih.gov This results in the formation of abnormally large polar bodies that can contain the entire maternal set of chromosomes, a consequence of the contractile ring ingressing past the spindle midpoint. nih.gov This demonstrates a critical role for CK1 in regulating the mechanics of cell division to ensure proper chromosome segregation. nih.gov
Furthermore, CK1 has been implicated in the regulation of microtubule dynamics. CK1δ, in particular, associates with the spindle apparatus and can directly phosphorylate tubulin isoforms, thereby influencing spindle dynamics in response to genotoxic stress to maintain genomic stability. longdom.org The activity of CK1 has also been linked to the orientation of the mitotic spindle in various organisms, including yeast, worms, and human cells. embopress.org
This compound plays a role in regulating the cell cycle by influencing the stability of cyclin-dependent kinase (CDK) inhibitors. In the plant Arabidopsis thaliana, the CK1 homologues known as AELs (Arabidopsis EL1-like) have been shown to regulate cell division by modulating the stability of the CDK inhibitor Kip-related protein 6 (KRP6). oup.com
AELs directly interact with and phosphorylate KRP6 at specific serine residues (S75 and S109). oup.com This phosphorylation event enhances the interaction of KRP6 with E3 ubiquitin ligases, leading to its degradation via the proteasome pathway. oup.com By promoting the degradation of KRP6, AELs effectively reduce its inhibitory effect on CDKA;1, a key cyclin-dependent kinase, thereby promoting the G1/S transition and progression through the S phase of the cell cycle. oup.com A deficiency in AELs results in the accumulation of KRP6, which in turn inhibits CDKA;1 activity, leading to a suppressed rate of cell division. oup.com
| Target Protein | Organism | CK1 Isoform(s) | Phosphorylation Sites | Cellular Outcome |
| Claspin | Human | CK1γ1 | Chk1-activating domain (CKAD) | Activation of Chk1 and checkpoint response. molbiolcell.orgnih.gov |
| KRP6 | Arabidopsis thaliana | AELs (CK1 homologues) | Serines 75 and 109 | Degradation of KRP6 and promotion of cell division. oup.com |
| Tubulin | Mammalian | CK1δ | α-, β-, and γ-tubulin | Regulation of microtubule and spindle dynamics. longdom.org |
Mitotic Spindle Formation and Chromosome Segregation
The Internal Clock: this compound and Circadian Rhythms
The CK1 family, particularly isoforms δ and ε, are central to the molecular machinery that governs circadian rhythms in a wide range of organisms, from fungi to mammals. nih.govelifesciences.orgpnas.org These kinases are responsible for the crucial post-translational modification of the PERIOD (PER) proteins, which are core components of the circadian clock. elifesciences.orgnih.gov The phosphorylation of PER proteins by CK1δ/ε is a key regulatory step that dictates their stability, nuclear translocation, and ultimately, the timing of the ~24-hour cycle. pnas.orgplos.org
The stability of the PER proteins, particularly PER2, is intricately regulated by a "phosphoswitch" mechanism orchestrated by CK1δ/ε. plos.orgfrontiersin.org This involves the phosphorylation of PER2 at two distinct regions: the FASP domain and a phosphodegron. plos.orgfrontiersin.org
Phosphorylation of the FASP (Familial Advanced Sleep Phase) domain, initiated by a slow priming phosphorylation of Serine 662 in human PER2, leads to a cascade of subsequent rapid phosphorylations within this region. frontiersin.org This multi-site phosphorylation of the FASP domain serves to stabilize the PER2 protein. frontiersin.orgfrontiersin.org It achieves this by inhibiting the phosphorylation of a separate region, the phosphodegron. frontiersin.org
Mutations affecting this process can have profound effects on circadian timing. For instance, a Serine-to-Glycine substitution at residue 662 of human PER2, which prevents its phosphorylation by CK1, leads to decreased PER2 stability and is associated with Familial Advanced Sleep Phase (FASP), a condition characterized by an unusually early sleep-wake cycle. frontiersin.org Conversely, a mutation in CK1δ (T44A) that reduces its kinase activity towards PER substrates also results in FASP. nih.govfrontiersin.org
The degradation of PER2 is triggered by its phosphorylation at a specific phosphodegron sequence. frontiersin.org In human PER2, CK1δ/ε phosphorylates serines 480 and 484 within this degron. frontiersin.org This phosphorylation event creates a recognition site for the E3 ubiquitin ligase β-TrCP (beta-transducin repeat-containing protein). plos.orgfrontiersin.orgnih.gov
Upon binding to the phosphorylated degron, β-TrCP, as part of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex, polyubiquitinates PER2. plos.orgnih.gov This polyubiquitination marks PER2 for degradation by the 26S proteasome. plos.orgfrontiersin.org The phosphorylation of the FASP domain antagonizes this process by preventing the phosphorylation of the phosphodegron, thereby stabilizing PER2. frontiersin.orgpnas.org This interplay between phosphorylation at the FASP domain and the phosphodegron forms the core of the phosphoswitch that fine-tunes PER2 stability and, consequently, the period of the circadian clock. frontiersin.orgnih.gov
Genetic evidence from mouse models, where the key serine residue in the phosphodegron (Ser478 in mouse PER2) was mutated, confirms the importance of this regulatory mechanism. nih.gov These mice exhibit longer circadian rhythms and an accumulation of PER2 protein, providing strong support for the phosphoswitch model of regulated PER2 degradation as a central controller of the circadian clock's speed. nih.gov
| Protein Region | Key Residues (Human PER2) | Kinase | Consequence of Phosphorylation |
| FASP Domain | Serine 662 (priming site) | CK1δ/ε | Stabilization of PER2 protein. frontiersin.orgfrontiersin.org |
| Phosphodegron | Serines 480 and 484 | CK1δ/ε | Recognition by β-TrCP, leading to ubiquitination and degradation. frontiersin.orgnih.gov |
Modulation of PER Stability by FASP Domain Phosphorylation
This compound (CK1) plays a pivotal role in regulating the stability of the Period (PER) proteins, which are core components of the circadian clock. This regulation is achieved through a "phosphoswitch" mechanism centered on two key sites within the PER2 protein: a degradation signal (degron) and a stabilizing region known as the FASP domain. elifesciences.orgbiorxiv.orgnih.gov CK1 can phosphorylate both sites, but with opposing consequences for PER2 stability. biorxiv.org
Phosphorylation of the phosphodegron region of PER2 by CK1 (at sites such as S480 and S484 in human PER2) creates a recognition site for the E3 ubiquitin ligase β-TrCP. elifesciences.orgfrontiersin.org This binding leads to the polyubiquitination and subsequent proteasomal degradation of PER2, effectively shortening the circadian period. biorxiv.orgfrontiersin.org
Conversely, phosphorylation of the FASP (Familial Advanced Sleep Phase) domain stabilizes the PER2 protein. biorxiv.orgfrontiersin.org The FASP domain contains a cluster of serine residues (S662, S665, S668, S671, and S673 in human PER2) with a repeated SxxS spacing. nih.govfrontiersin.org The process begins with a slow, rate-limiting "priming" phosphorylation of the first serine (S662) by CK1. elifesciences.orgfrontiersin.orgfrontiersin.org This initial event creates an ideal substrate for CK1, which then rapidly and sequentially phosphorylates the remaining serines in the cluster. elifesciences.orgnih.govfrontiersin.org
Crucially, the phosphorylation of the FASP domain inhibits CK1's ability to phosphorylate the degron. frontiersin.orgfrontiersin.org This creates a competitive balance where CK1 must effectively "choose" between stabilizing or destabilizing PER2. frontiersin.org This phosphoswitch allows for the fine-tuning of PER2 levels, which is critical for maintaining the ~24-hour periodicity of the circadian clock. biorxiv.orgfrontiersin.org Mutations that disrupt FASP phosphorylation, such as the S662G substitution found in Familial Advanced Sleep Phase Syndrome, lead to decreased PER2 stability and a shorter circadian period. nih.govfrontiersin.org The phosphorylated FASP region can directly interact with and inhibit CK1, creating a product-inhibition feedback loop that further contributes to the clock's timing. nih.gov
| Feature | Description | Consequence for PER2 | Reference |
| Phosphodegron Site | A region in PER2 targeted for phosphorylation by CK1. | Phosphorylation leads to β-TrCP binding, ubiquitination, and proteasomal degradation. | elifesciences.orgfrontiersin.org |
| FASP Domain | A multi-serine cluster (SxxS repeats) within the CK1 binding domain of PER2. | Sequential phosphorylation by CK1 stabilizes the protein. | nih.govfrontiersin.orgfrontiersin.org |
| Priming Phosphorylation | A slow, rate-limiting phosphorylation of the first serine (S662) in the FASP domain by CK1. | Initiates the rapid phosphorylation of the entire FASP cluster. | elifesciences.orgfrontiersin.orgfrontiersin.org |
| Phosphoswitch | The mechanism by which CK1's choice to phosphorylate either the FASP or degron site determines PER2's fate. | FASP phosphorylation prevents degron phosphorylation, leading to PER2 stabilization. | biorxiv.orgfrontiersin.org |
Role in Plant Circadian Clocks
In addition to its well-characterized role in mammalian and Drosophila circadian rhythms, this compound is also involved in the regulation of the plant circadian clock. wikipedia.org In plants, the phosphorylation of the protein JADE-1 is regulated by a member of the this compound family. wikipedia.org
Wnt/β-Catenin Signaling Pathway
This compound isoforms are critical and evolutionarily conserved regulators of the Wnt/β-catenin signaling pathway. researchgate.netexlibrisgroup.com They are involved at multiple levels, phosphorylating several key components of the pathway and, depending on the specific isoform and context, can function as both positive and negative regulators. researchgate.netexlibrisgroup.commdpi.comnih.gov
Phosphorylation of β-Catenin and Its Degradation
In the absence of a Wnt signal (the "off-state"), the central function of CK1α is to initiate the degradation of β-catenin. oncotarget.commdpi.com β-catenin is recruited to a large cytoplasmic multiprotein assembly known as the "destruction complex". oncotarget.comnih.gov Within this complex, CK1α performs a crucial "priming" phosphorylation on β-catenin at Serine 45 (Ser45). mdpi.comnih.govpnas.orgsdbonline.org
This initial phosphorylation event at Ser45 is a prerequisite for the subsequent sequential phosphorylation of β-catenin at Threonine 41 (Thr41), Serine 37 (Ser37), and Serine 33 (Ser33) by Glycogen Synthase Kinase 3β (GSK3β). oncotarget.compnas.orgmdpi.com This series of phosphorylations creates a recognition site for the E3 ubiquitin ligase β-TrCP, which targets β-catenin for ubiquitylation and subsequent degradation by the proteasome. oncotarget.comnih.govmdpi.com By initiating this cascade, CK1α acts as a negative regulator of the Wnt pathway, ensuring that β-catenin levels are kept low in unstimulated cells. oncotarget.commdpi.com
| Step | Kinase | Phosphorylation Site(s) on β-Catenin | Outcome | Reference |
| 1 (Priming) | This compoundα (CK1α) | Serine 45 (Ser45) | Prepares β-catenin for subsequent phosphorylation by GSK3β. | mdpi.comnih.govpnas.org |
| 2 (Sequential) | Glycogen Synthase Kinase 3β (GSK3β) | Threonine 41 (Thr41), Serine 37 (Ser37), Serine 33 (Ser33) | Marks β-catenin for recognition by β-TrCP. | oncotarget.commdpi.com |
| 3 (Degradation) | N/A | N/A | Ubiquitylation and proteasomal degradation of β-catenin. | nih.govmdpi.com |
Interaction with Destruction Complex Components (Axin, APC)
The efficiency and specificity of β-catenin phosphorylation are dependent on the architecture of the destruction complex, which is orchestrated by scaffold proteins. hubrecht.eumolbiolcell.org Axin serves as the core scaffold, directly binding to all the key components: β-catenin, GSK3β, CK1, and the Adenomatous Polyposis Coli (APC) protein. mdpi.comhubrecht.eumolbiolcell.orgnih.gov This scaffolding function of Axin is critical as it brings the kinase (CK1) and its substrate (β-catenin) into close proximity, thereby greatly enhancing the phosphorylation efficiency. nih.govmolbiolcell.org
APC also plays a crucial role. It binds to β-catenin and facilitates its phosphorylation in an Axin-dependent manner. mdpi.comelifesciences.org Like β-catenin, APC is also a substrate for CK1 and GSK3. mdpi.compnas.orgelifesciences.org The interaction between Axin and APC is essential for creating an efficient catalytic cycle for β-catenin destruction. elifesciences.org The cytoplasmic isoforms CK1α, δ, and ε have all been shown to bind to Axin. nih.gov However, genetic and RNAi experiments indicate that CK1α is the principal isoform responsible for the priming phosphorylation of β-catenin at Ser45 within the destruction complex. nih.gov
Dual Functions of this compound in Wnt Signaling Contexts
While CK1α is firmly established as a negative regulator of Wnt signaling through its role in the β-catenin destruction complex, other CK1 isoforms can act as positive regulators. researchgate.netmdpi.commdpi.com This duality is a key feature of CK1's involvement in this pathway. researchgate.netexlibrisgroup.comnih.gov
The different functions are isoform-specific and target different components of the Wnt cascade:
CK1α: Acts primarily as a Wnt inhibitor by phosphorylating β-catenin to promote its degradation. mdpi.commdpi.com It can also phosphorylate APC, which strengthens the integrity of the destruction complex. pnas.org
CK1δ/ε: These isoforms often act as Wnt activators. They can phosphorylate Dishevelled (Dvl), a key upstream component, which contributes to the disassembly of the destruction complex upon Wnt stimulation. mdpi.commdpi.com
CK1γ1: This isoform positively regulates the pathway by phosphorylating the Wnt co-receptor LRP5/6, which enhances signal transduction upon Wnt ligand binding. wikipedia.orgmdpi.com
Therefore, different CK1 family members can have distinct, and even opposing, roles in regulating Wnt/β-catenin signaling, highlighting their complex and context-dependent functions. mdpi.commdpi.comnih.gov
DNA Damage Response and Repair
This compound is an integral part of the cellular machinery that responds to DNA damage and maintains genomic stability. wikipedia.orgmdpi.comfrontiersin.org CK1 isoforms are involved in the DNA Damage Response (DDR) by phosphorylating and modulating the activity of key regulatory proteins in DNA repair and cell cycle checkpoint control. wikipedia.orgfrontiersin.orgfrontiersin.orgplos.org
CK1δ has been implicated in the response to DNA damage and the regulation of mitosis. wikipedia.org Its budding yeast ortholog, Hrr25, was identified through mutants deficient in DNA repair. plos.org In mammalian cells, loss of CK1δ expression leads to an accumulation of DNA damage and genomic instability. plos.org This is associated with a decrease in the levels and phosphorylation of Checkpoint kinase 1 (Chk1), a critical mediator of the DDR and mitotic checkpoints. frontiersin.orgplos.org CK1δ appears to maintain appropriate levels of Chk1, thus contributing to the efficient repair of DNA damage. plos.org
Furthermore, several CK1 isoforms, including α, δ, and ε, can directly phosphorylate the tumor suppressor protein p53 at N-terminal sites (such as Ser6, Ser9, Ser15, and Thr18). mdpi.comnih.gov These phosphorylations can activate p53. nih.gov CK1 isoforms also regulate p53's stability by phosphorylating its negative regulator, MDM2. For example, CK1δ-mediated phosphorylation of MDM2 can facilitate its degradation, thereby promoting p53 stability and function. plos.org Conversely, CK1α can phosphorylate the MDM2 homolog, MDMX, which increases its binding to and inhibition of p53. mdpi.comfrontiersin.org
CK1γ1 also contributes to DNA damage signaling by phosphorylating the adaptor protein Claspin, which enhances its interaction with Chk1 and promotes Chk1 activation. frontiersin.orgnih.gov
| CK1 Isoform(s) | Target Protein | Effect of Phosphorylation | Cellular Outcome | Reference |
| CK1δ | Checkpoint kinase 1 (Chk1) | Maintains Chk1 protein levels and phosphorylation. | Proper functioning of DNA damage checkpoints and repair. | frontiersin.orgplos.org |
| CK1α, δ, ε | p53 | Phosphorylation at N-terminal sites. | Activation of p53. | mdpi.comnih.gov |
| CK1δ | MDM2 | Promotes MDM2 degradation. | Stabilization and activation of p53. | plos.org |
| CK1α | MDMX | Increases binding to and inhibition of p53. | Inhibition of p53 transcriptional function. | mdpi.comfrontiersin.org |
| CK1γ1 | Claspin | Enhances binding to Chk1. | Promotes ATR-mediated activation of Chk1. | frontiersin.orgnih.gov |
Phosphorylation of p53 and MDMX
This compound (CK1) plays a critical role in the regulation of the tumor suppressor protein p53 and its negative regulator, MDMX (also known as MDM4). mdpi.comnih.gov Various CK1 isoforms are involved in this process through direct and indirect phosphorylation events that can either activate or inhibit p53 function, depending on the specific isoform and cellular context. mdpi.com
CK1α has been identified as a key regulator of the p53-MDMX interaction. nih.govtandfonline.com Research has shown that CK1α binds to and phosphorylates MDMX. nih.govtandfonline.com This phosphorylation event enhances the ability of MDMX to bind to p53 and inhibit its transcriptional activity. nih.govtandfonline.com The specific phosphorylation of MDMX at serine 289 by CK1α is crucial for this regulation. nih.govresearchgate.net By promoting the MDMX-p53 interaction, CK1α effectively acts as a negative regulator of p53. mdpi.comnih.gov Consequently, inhibiting CK1α expression, for instance through siRNA, leads to the activation of p53. nih.govtandfonline.com This activation is even more pronounced in the presence of DNA damage, and can contribute to the induction of apoptosis. nih.govtandfonline.com The interaction is dynamic; DNA damage can lead to the disruption of the CK1α-MDMX complex, which in turn reduces the affinity of MDMX for p53 and contributes to p53 activation. researchgate.net
Other CK1 isoforms, such as CK1δ, also phosphorylate p53 directly. mdpi.commdpi.com this compound delta (CK1δ) can phosphorylate p53 at serine 9 and threonine 18. mdpi.com This phosphorylation often occurs in a hierarchical manner, following the initial phosphorylation of other sites like serine 15 by kinases such as ATM. tandfonline.commdpi.com These phosphorylation events by CK1δ can stabilize p53 by preventing its interaction with its primary ubiquitin ligase, MDM2, thereby promoting its tumor-suppressive functions. mdpi.com
| CK1 Isoform | Target | Phosphorylation Site | Functional Outcome |
|---|---|---|---|
| CK1α | MDMX | Serine 289 | Enhances MDMX binding to p53, inhibiting p53 transcriptional activity. nih.govresearchgate.net |
| CK1δ | p53 | Serine 9, Threonine 18 | Stabilizes p53 by blocking its interaction with MDM2. mdpi.com |
Regulation of DNA Methyltransferase 1 (DNMT1)
This compound (CK1) isoforms, particularly CK1δ/ε, are involved in the post-translational regulation of DNA Methyltransferase 1 (DNMT1), the enzyme responsible for maintaining DNA methylation patterns after replication. nih.govnih.gov This regulation occurs through direct phosphorylation, which modulates DNMT1's function. nih.gov
Studies have shown that CK1δ/ε can bind to the N-terminal regulatory domain of DNMT1 and phosphorylate it. nih.gov A key phosphorylation site has been identified as Serine 146 (S146) in human DNMT1. nih.govnih.govoup.com The phosphorylation of this site by CK1δ/ε reduces the affinity of DNMT1 for DNA. nih.govnih.gov By decreasing its DNA-binding activity, CK1δ/ε effectively regulates the function of DNMT1. nih.govescholarship.org This interaction highlights a mechanism by which cellular signaling pathways can influence epigenetic maintenance. The N-terminal region of DNMT1 acts as a platform for various regulatory proteins, and its phosphorylation by kinases like CK1 is a critical aspect of controlling its enzymatic activity. oup.comescholarship.org
| CK1 Isoform | Target Protein | Phosphorylation Site | Effect on Target Protein |
|---|---|---|---|
| CK1δ/ε | DNMT1 | Serine 146 | Reduces DNA-binding affinity. nih.govnih.gov |
Apoptosis and Cell Survival Pathways
The this compound (CK1) family of proteins are significant regulators of apoptosis and cell survival, participating in multiple signaling pathways that determine a cell's fate. nih.govmdpi.comnih.gov Their role is often complex, with different isoforms sometimes exerting opposing effects. mdpi.com
CK1's influence on apoptosis is frequently linked to its regulation of the p53 pathway. mdpi.comspandidos-publications.com As discussed previously, inhibition of CK1α can lead to p53 activation and cooperate with DNA damage to induce apoptosis. nih.govtandfonline.comspandidos-publications.com This suggests a pro-survival role for CK1α in certain contexts by keeping p53 activity in check. nih.govspandidos-publications.com Conversely, other CK1 isoforms can promote apoptosis. For example, CK1δ and CK1ε are known to phosphorylate the pro-apoptotic protein BID, which can reduce its cleavage and activation by caspase-8, thereby exerting an anti-apoptotic effect. frontiersin.org
The inhibition of CK1α has been shown to induce apoptosis in various cancer cell lines, such as multiple myeloma and acute myeloid leukemia (AML). mdpi.comspandidos-publications.com In AML, inhibiting CK1α with the small molecule D4476 was found to enhance apoptosis. spandidos-publications.com This pro-apoptotic effect appears to be dominant even though CK1α inhibition can also lead to the activation of the pro-survival Wnt/β-catenin pathway. mdpi.com Furthermore, CK1α has been implicated in mediating resistance to TRAIL-induced apoptosis by phosphorylating components of the death-inducing signaling complex (DISC). frontiersin.org
Vesicle Trafficking and Membrane Dynamics
This compound (CK1) isoforms are involved in the regulation of vesicle trafficking and membrane dynamics, processes fundamental to cellular function, including protein secretion and endocytosis. nih.govnih.govresearchgate.net CK1 members have been found to localize to various cellular compartments, including the Golgi complex, vesicles, and the plasma membrane, where they phosphorylate key components of the trafficking machinery. nih.govoup.com
The role of CK1 in membrane trafficking is highlighted by its interaction with ADP-ribosylation factor (ARF) proteins and their regulators. molbiolcell.org Specifically, a CK1 isoform, likely CK1δ, is required for the binding of ARF GAP1 to Golgi membranes. molbiolcell.org Phosphorylation of ARF GAP1 by CK1 increases its ability to bind to membranes, a step that is crucial for protein transport in the early secretory pathway. molbiolcell.org Inhibition of this CK1 activity disrupts ARF GAP1 membrane binding and interferes with protein transport. molbiolcell.org
CK1 is also implicated in clathrin-mediated endocytosis. researchgate.net The yeast homolog of CK1δ/ε, Hrr25, plays a role in this process. researchgate.net In mammalian cells, CK1δ has been shown to localize to punctate structures, including small synaptic vesicles and post-Golgi structures, and can phosphorylate tubulins and microtubule-associated proteins. oup.com This suggests a role for CK1 in regulating the interaction between microtubules and membranes, which is important for microtubule-dependent vesicle transport. oup.com More recently, CK1ε has been shown to regulate dynein-dependent transport by phosphorylating a dynein intermediate chain component, which inhibits the transport of membrane organelles. nih.gov
Regulation of Gene Expression and Transcription
This compound (CK1) is a crucial regulator of gene expression, exerting its influence through the modulation of transcription factors and other nuclear proteins. researchgate.netspandidos-publications.com Its involvement spans a wide range of cellular processes, from the cell cycle to circadian rhythms and metabolic pathways. nih.govresearchgate.net CK1 can act as both a positive and negative regulator of transcription, often depending on the specific isoform, substrate, and cellular context. mdpi.com
The kinase accomplishes this regulation by phosphorylating transcription factors, which can alter their stability, subcellular localization, DNA-binding affinity, or interaction with co-activators or co-repressors. aai.orgmdpi.com This post-translational modification is a key mechanism for rapidly controlling gene expression in response to various stimuli.
CK1 isoforms regulate a diverse array of transcription factors, thereby controlling critical cellular pathways.
YAP1: CK1 is involved in the Hippo signaling pathway, which controls organ size and cell proliferation, in part by regulating the transcriptional co-activator YAP1. mdpi.comnih.gov
E2F-1: CK1α has been shown to stabilize and positively regulate E2F-1, a transcription factor essential for cell cycle progression. mdpi.comnih.gov Knockdown of CK1α leads to a decrease in E2F-1 expression. mdpi.com
BMAL1: CK1δ and CK1ε are core components of the molecular clock that governs circadian rhythms. They form a complex with PER proteins and are recruited to the CLOCK:BMAL1 heterodimer. frontiersin.orgplos.org Phosphorylation by CK1 is a key step that regulates the stability and nuclear translocation of the PER:CRY repressor complexes, which in turn inhibit the transcriptional activity of BMAL1, thus driving the 24-hour oscillation of gene expression. frontiersin.orgplos.orgnih.gov The balance between CK1 and protein phosphatase 1 (PP1) activity is critical for determining the period of the circadian oscillator. nih.gov
HIF1A: While direct phosphorylation of Hypoxia-Inducible Factor 1-alpha (HIF1A) by CK1 is less characterized in the provided sources, CK1's broad regulatory roles in pathways that interact with cellular stress and metabolism suggest potential indirect influences.
CREB: CK1α acts as a negative regulator of TSH synthesis by affecting the cAMP response element-binding protein (CREB). researchgate.netmdpi.com It can downregulate the phosphorylation and transcriptional activity of CREB. researchgate.netmdpi.com
| Transcription Factor | Regulating CK1 Isoform(s) | Effect of CK1-mediated Regulation |
|---|---|---|
| YAP1 | CK1 | Modulates activity within the Hippo signaling pathway. mdpi.comnih.gov |
| E2F-1 | CK1α | Stabilizes and positively regulates its expression. mdpi.comnih.gov |
| BMAL1 | CK1δ/ε | Indirectly inhibits its transcriptional activity by phosphorylating PER proteins, driving circadian rhythm. frontiersin.orgplos.org |
| CREB | CK1α | Negatively regulates its phosphorylation and transcriptional activity. researchgate.netmdpi.com |
Immune Response and Inflammation
This compound (CK1) isoforms are increasingly recognized as important modulators of the immune response and inflammatory processes. nih.govmdpi.comnih.gov They participate in key signaling pathways that govern both innate and adaptive immunity. nih.govfrontiersin.org
A significant role for CK1 is seen in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation and immunity. nih.gov CK1α can exhibit dual functions in this pathway. It binds to and phosphorylates TNF receptors (TNFR1 and TNFR2), which can negatively regulate TNF-α-mediated NF-κB activation. nih.gov However, CK1α also phosphorylates RIP1 (Receptor-Interacting serine/threonine kinase 1), which potentiates NF-κB activation in response to TNF-α. nih.gov Furthermore, CK1γ1 has been shown to phosphorylate the p65 subunit of NF-κB, promoting its degradation and thereby acting as a negative regulator of the RIG-I and TLR signaling pathways. aai.org
CK1ε has also been implicated in the innate immune response to viral infections. nih.govresearchgate.net It phosphorylates the signaling adaptor TRAF3, which promotes the production of type I interferons, crucial antiviral cytokines. researchgate.net This phosphorylation facilitates the recruitment of the kinase TBK1 to TRAF3, highlighting a novel mechanism of immunoregulation by CK1. nih.govresearchgate.net The involvement of CK1 in the Wnt signaling pathway also has implications for immune cell function, including T-cell development and activation. nih.govfrontiersin.org
Cell Differentiation
CK1 isoforms are key regulators of cell differentiation, influencing the developmental fate of various cell types. nih.gov They participate in signaling pathways that control the intricate balance between self-renewal and differentiation in stem cells. For instance, in C. elegans epidermal stem cells, the CK1α homolog, KIN-19, has a dual function in regulating both asymmetric division and terminal differentiation. tandfonline.com It is a component of a non-canonical Wnt/β-catenin signaling pathway that governs cell fate specification. tandfonline.com This suggests that CK1α may act as a central hub, coordinating these two fundamental aspects of stem cell biology. tandfonline.com
Furthermore, CK1's role extends to mammalian systems where its dysregulation has been linked to developmental defects and diseases like cancer. nih.govmdpi.com The kinase family's ability to phosphorylate key regulatory proteins underscores its importance in ensuring the proper execution of differentiation programs. nih.gov
Neuroendocrine Metabolism (e.g., Thyrotropin Synthesis)
CK1α plays a significant role in neuroendocrine metabolism, particularly in the synthesis of thyrotropin, also known as thyroid-stimulating hormone (TSH). nih.govnih.gov Research has shown that CK1α is highly expressed in the pituitary gland, specifically within the thyrotropes, the cells responsible for TSH production. nih.gov
Studies in murine models have revealed that CK1α acts as a negative regulator of TSH synthesis. nih.govresearchgate.net Inhibition of CK1α activity leads to a significant increase in TSH expression. nih.govresearchgate.net Conversely, activation of CK1α suppresses TSH stimulation by thyrotropin-releasing hormone (TRH). researchgate.net This regulation is mediated through the protein kinase C (PKC)/extracellular signal-regulated kinase (ERK)/cAMP response element-binding (CREB) signaling pathway. researchgate.netresearchgate.net CK1α appears to target PKC upstream, thereby influencing the downstream phosphorylation of ERK and the transcriptional activity of CREB, which are crucial for TSHB gene transcription. researchgate.netresearchgate.net Additionally, melatonin (B1676174) has been shown to regulate pituitary TSH synthesis through its interaction with CK1α, further highlighting the kinase's role in the endocrine system. techscience.com
| Experimental Condition | Effect on CK1α Activity | Effect on TSH Synthesis | Signaling Pathway Implicated | Reference |
|---|---|---|---|---|
| Inhibition of CK1α (in vivo and in vitro) | Decreased | Increased | PKC/ERK/CREB | nih.govresearchgate.net |
| Activation of CK1α | Increased | Decreased (weakened TRH stimulation) | PKC/ERK/CREB | researchgate.net |
| Exogenous Melatonin Administration | Inhibited | Increased | CK1α/PKC | techscience.com |
Host-Pathogen Interactions and Parasite Biology
CK1 is a critical player in the complex interplay between hosts and pathogens, with documented roles in the biology of protozoan parasites and the manipulation of host signaling pathways. frontiersin.orgnih.govresearchgate.net
In protozoan parasites like Leishmania and Plasmodium, CK1 isoforms are essential for parasite viability, differentiation, and virulence. frontiersin.orgpasteur.fr
Leishmania: The Leishmania genome encodes multiple CK1 isoforms, with some being unique to the parasite. plos.orgnih.gov Leishmania donovani CK1 isoform 2 (LdCK1.2) is vital for parasite survival and has been identified as an exokinase, meaning it is secreted by the parasite. nih.govasm.org This secreted kinase can phosphorylate host proteins, potentially suppressing the host's immune response. asm.org For instance, it can phosphorylate the human IFNAR1, a receptor crucial for interferon signaling, leading to its degradation. asm.orgbiorxiv.org Another isoform, LdCK1.4, is also secreted and its overexpression leads to increased parasite growth and virulence. plos.orgnih.gov Inhibition of Leishmania CK1 activity has been shown to block promastigote growth, compromise amastigote viability, and reduce intracellular infection, making it a potential therapeutic target. nih.govasm.org
Plasmodium: The malaria parasite, Plasmodium falciparum, encodes a single CK1 isoform (PfCK1) that is expressed throughout its life cycle and is essential for its proliferation. plos.orgnih.gov PfCK1 is not only found within the parasite but is also exported to the host erythrocyte and secreted into the culture medium. plos.orgnih.govbiorxiv.org This suggests a role in modifying the host cell and in host-parasite communication. plos.orgbiorxiv.org The localization of PfCK1 is dynamic, associating with the red blood cell surface in early stages of infection and with micronemes in the invasive merozoite stage. nih.gov
| Parasite | CK1 Isoform | Key Functions | Reference |
|---|---|---|---|
| Leishmania donovani | LdCK1.2 | Essential for parasite survival, secreted exokinase, phosphorylates host proteins (e.g., IFNAR1). | nih.govasm.org |
| Leishmania donovani | LdCK1.4 | Secreted, enhances parasite growth and virulence. | plos.orgnih.gov |
| Plasmodium falciparum | PfCK1 | Essential for proliferation, exported to host erythrocyte, dynamic localization. | plos.orgnih.gov |
Intracellular pathogens have evolved sophisticated mechanisms to manipulate host cellular processes to their advantage, and the host's CK1 signaling pathways are a common target. frontiersin.orgnih.govresearchgate.net This subversion can occur in two primary ways:
Direct Exploitation of Host CK1: Some pathogens directly hijack the host's own CK1. frontiersin.orgnih.gov For example, mycobacteria and various viruses have been shown to subvert host CK1 signaling to create a more favorable intracellular environment for their survival and replication. frontiersin.orgnih.govbiorxiv.org
Export of Pathogen CK1: Other pathogens, such as Leishmania and Plasmodium, export their own CK1 orthologs into the host cell. frontiersin.orgnih.govpasteur.fr These parasitic kinases can then interact with and phosphorylate host proteins, disrupting normal cellular functions and dampening the host's immune response. pasteur.frpasteur.frlabex-parafrap.fr The secretion of Leishmania CK1.2 and its subsequent phosphorylation of host proteins is a clear example of this strategy, leading to the modulation of host macrophage functions to favor parasite survival. pasteur.frbiorxiv.org This dual role of CK1, being essential for the parasite's own biology and for subverting the host, makes it a particularly interesting target for antimicrobial interventions. frontiersin.orgpasteur.fr
Methodologies for Studying Casein Kinase 1
Biochemical Assays for Kinase Activity
Biochemical assays are fundamental for quantifying the enzymatic activity of CK1 and understanding its interaction with substrates. These in vitro methods provide a controlled environment to measure the direct transfer of a phosphate (B84403) group from ATP to a protein or peptide substrate.
In vitro phosphorylation assays are the cornerstone for directly measuring CK1's catalytic activity. A common method involves incubating purified or recombinant CK1 with a substrate in the presence of [γ-32P]ATP. pnas.org The radioactive phosphate group is transferred to the substrate, and its incorporation is quantified. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing and scintillation counting to measure radioactivity. pnas.org
Alternatively, protein substrates like β-casein or full-length recombinant proteins can be used. molbiolcell.org After the kinase reaction, the products are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the phosphorylated proteins are visualized by autoradiography. molbiolcell.org More modern, non-radioactive methods have also been developed, such as the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity and is suitable for high-throughput screening. pnas.orgpromega.compromega.com
Synthetic peptides are invaluable tools in these assays. They can be designed to mimic the specific phosphorylation sites of known CK1 substrates, such as those found in β-catenin or the PERIOD (PER) proteins. pnas.orgelifesciences.org This allows for the investigation of substrate specificity and the influence of surrounding amino acid sequences on CK1 recognition. pnas.org For example, peptides derived from the human AGO2 protein have been used to demonstrate direct phosphorylation by CK1A1 in vitro. embopress.org
Table 1: Common Substrates Used in CK1 In Vitro Kinase Assays
| Substrate Type | Specific Example | Purpose | Reference(s) |
|---|---|---|---|
| Generic Protein | β-Casein | General assessment of kinase activity. nih.gov | nih.gov |
| Specific Protein | Recombinant β-catenin | Studying phosphorylation in a specific signaling pathway (Wnt). pnas.org | pnas.org |
| Specific Protein | PER2 fragments (FASP, Degron) | Investigating regulation of the circadian clock. pnas.orgelifesciences.org | pnas.orgelifesciences.org |
| Synthetic Peptide | KRRRALpSVASLPGL (CK1tide) | A standard, primed peptide for measuring general CK1 activity. nih.gov | nih.gov |
| Synthetic Peptide | β-catenin(38-65) | To analyze the non-canonical phosphorylation of β-catenin at Ser-45. pnas.org | pnas.org |
| Synthetic Peptide | ALG-1 peptides (S988:S998) | To map specific phosphorylation sites within the Argonaute protein. embopress.org | embopress.org |
To quantitatively describe the efficiency and substrate affinity of CK1, researchers determine its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). researchgate.netresearchgate.net This is achieved by performing in vitro kinase assays with varying concentrations of a substrate (either ATP or the phosphate-accepting peptide/protein) while keeping other components constant. core.ac.uk
Initial reaction rates are measured at each substrate concentration. These data are then plotted, and the resulting curve is fitted to the Michaelis-Menten equation. researchgate.net From this analysis, Vmax, representing the maximum rate of the reaction at saturating substrate concentrations, and Km, the substrate concentration at which the reaction rate is half of Vmax, can be calculated. core.ac.ukox.ac.uk These parameters are crucial for comparing the activity of different CK1 isoforms or mutants and for assessing the effect of inhibitors. researchgate.net For instance, kinetic analyses have been used to compare wild-type CK1α with mutants, revealing how specific residues contribute to substrate recognition and catalytic efficiency.
Table 2: Examples of Determined Kinetic Parameters for CK1
| CK1 Isoform/Mutant | Substrate | Km | Vmax | Reference(s) |
|---|---|---|---|---|
| Wild-type CK1α | Peptide D4 | 0.08 mM | 280 pmol/min | |
| Wild-type CK1α | β-casein | Not Specified | 132 pmol/min | |
| Wild-type CK1δ (GST-wt CK1δ) | α-casein | 0.28 ± 0.05 mg/ml | 2966 ± 179 pmol/min/mg | researchgate.net |
| T. cruzi CK1 | ATP | 20 µM | 25000 ± 1000 pmol/mg.min | researchgate.net |
| T. cruzi CK1 | β-casein | 5.7 mg/mL | Not Specified | researchgate.net |
In Vitro Phosphorylation Assays Using Peptides and Proteins
Genetic Manipulation Techniques
Genetic tools are indispensable for probing the function of CK1 within the complex environment of a living cell or organism. By altering the expression levels or the protein sequence of CK1, researchers can deduce its physiological roles.
Gene knockdown, typically achieved using RNA interference (RNAi) technologies like short hairpin RNA (shRNA) or small interfering RNA (siRNA), allows for the specific reduction of CK1 isoform expression. frontiersin.orgnih.govfrontiersin.org This approach is highly valuable because the different CK1 isoforms can have distinct, and sometimes opposing, functions. frontiersin.orgresearchgate.net
By designing shRNAs that target a specific CK1 isoform (e.g., CSNK1A1 for CK1α or CSNK1D for CK1δ), its corresponding mRNA is targeted for degradation, leading to decreased protein levels. nih.govfrontiersin.org The resulting cellular phenotype then provides insight into the function of that specific isoform. For example, shRNA-mediated knockdown of CK1δ in ovarian and breast cancer cells has been shown to reduce cell proliferation and migration, implicating this isoform in promoting cancer progression. nih.govfrontiersin.org Similarly, silencing CK1α has been demonstrated to increase p53 activity in leukemia cells and to prevent acquired resistance to EGFR inhibitors in non–small cell lung cancer. mdpi.comaacrjournals.org
Conversely, overexpression studies involve introducing a gene that codes for a CK1 isoform into cells to produce the protein at higher-than-normal levels. nih.govtandfonline.com This can reveal the consequences of elevated CK1 activity, which is a condition observed in several human cancers. nih.govimrpress.com For example, overexpressing CK1α in glioma cell lines was found to promote cell proliferation and migration, suggesting it plays a role in tumor aggressiveness. nih.gov
In other studies, overexpressing wild-type or myristoylated CK1ε in breast cancer cells increased cell growth. oncotarget.com Overexpression is also a key technique in functional rescue experiments. After knocking down an endogenous gene, reintroducing an shRNA-resistant version of the wild-type protein can confirm that the observed phenotype was a specific result of the knockdown. aacrjournals.org Furthermore, overexpressing CK1δ specifically in the forebrain of mice led to behavioral changes reminiscent of ADHD, demonstrating the power of this technique in studying CK1's role in complex physiological processes. pnas.org
Site-directed mutagenesis is a precision tool used to make specific changes to the DNA sequence of a CK1 gene or its substrate. A crucial application is the creation of "kinase-dead" mutants. By mutating a key amino acid in the ATP-binding pocket or catalytic site (e.g., a conserved lysine (B10760008) residue), the enzyme's ability to transfer phosphate is abolished without necessarily affecting its ability to bind to substrates or other proteins. elifesciences.orgnih.govbiorxiv.org Co-expression of a kinase-dead CK1α mutant, for example, failed to induce the same effects as the wild-type protein, proving that the kinase activity is essential for its function. nih.gov This is a critical control in overexpression studies to distinguish kinase-dependent effects from other potential functions of the protein.
Another vital use of mutagenesis is to alter phosphorylation sites, either on CK1 itself (autophosphorylation sites) or on its substrates. elifesciences.orgnih.gov By changing a target serine or threonine to an alanine, phosphorylation at that site is blocked. This can identify the exact residues phosphorylated by CK1. nih.gov For instance, mutating serines within the Claspin protein demonstrated that CK1γ1 phosphorylates these specific sites, which is critical for DNA damage response signaling. molbiolcell.org Conversely, mutating a serine to a phosphomimetic residue like aspartic or glutamic acid can simulate a state of permanent phosphorylation, helping to uncover the functional consequences of the phosphorylation event. biologists.com
Overexpression Studies
Protein Interaction and Localization Studies
Understanding the function of Casein Kinase 1 (CK1) isoforms requires detailed knowledge of their interaction partners and their specific locations within the cell. These aspects are often intertwined, as interacting proteins can dictate the subcellular localization and, consequently, the function of CK1. mdpi.comresearchgate.net
A primary method for identifying the proteins that associate with CK1 is immunoprecipitation (IP) coupled with mass spectrometry (MS). This powerful technique allows researchers to isolate CK1 from cell lysates using a specific antibody and then identify the co-precipitated proteins, collectively known as the interactome.
This proteomic approach has successfully identified numerous CK1 binding partners, shedding light on its diverse cellular roles. For instance, in an effort to find new targets of the SCF-βTrCP ubiquitin ligase, mass spectrometry analysis of βTrCP immunoprecipitates identified T-cell lymphoma invasion and metastasis 1 (Tiam1) as an interacting protein. hubrecht.eu Conversely, immunoprecipitation of Tiam1 followed by mass spectrometry identified peptides from βTrCP. hubrecht.eu Similarly, tandem affinity tagging (TAP-Tag) purification followed by tandem mass spectrometry (LC-MS/MS) was used to identify proteins bound by CK1δ and CK1ε, revealing both overlapping and distinct binding partners for these closely related isoforms. harvard.edu
Specific research findings have highlighted key interactors:
CARMA1: In studies of the NF-κB signaling pathway, mass spectrometry analysis of CARMA1-containing complexes identified CK1α as a binding partner. researchgate.netnih.gov This interaction is crucial for lymphocyte activation and the survival of certain types of lymphoma. nih.gov
FAM110A: To understand its role in mitotic progression, proteins interacting with FAM110A were isolated using GFP-Trap and identified by mass spectrometry. embopress.orgnih.gov This revealed that FAM110A forms a complex with CK1δ and CK1ε during mitosis, an interaction necessary for proper chromosomal alignment. embopress.orgnih.govnih.gov
PAWS1: Using GFP-tagged knock-in cells, anti-GFP immunoprecipitation followed by mass spectrometry identified CK1α as the major interactor of PAWS1. embopress.org This association is critical for the regulation of Wnt signaling. embopress.org
RanBPM: RanBPM was identified as a novel interaction partner for CK1 isoforms α, γ3, δ, and ε in a yeast two-hybrid system, and this interaction was confirmed in mammalian cells through co-immunoprecipitation analyses. jmolbiochem.com
Host Cell Proteins: In the context of parasitic infections, affinity purification and mass spectrometry have been used to identify host cell proteins that interact with Plasmodium falciparum CK1 (PfCK1). biorxiv.org This has revealed that PfCK1 associates with components of the host's protein trafficking machinery, such as GAPVD1 and SNX22. biorxiv.org
These studies demonstrate the utility of IP-MS in building a comprehensive network of CK1 interactions, which is fundamental to elucidating its function in various signaling pathways and cellular processes.
Table 1: Selected this compound Interacting Proteins Identified by Immunoprecipitation-Mass Spectrometry
| CK1 Isoform(s) | Interacting Protein | Cellular Context/Function | Reference(s) |
|---|---|---|---|
| CK1α | CARMA1 | Antigen-receptor-induced NF-κB activation in lymphocytes | researchgate.net, nih.gov |
| CK1α | PAWS1 | Regulation of Wnt signaling | embopress.org |
| CK1α | MDM2 | Regulation of p53-MDM2 signal transduction | plos.org |
| CK1δ/ε | FAM110A | Mitotic progression and chromosomal alignment | embopress.org, nih.gov, nih.gov |
| CK1δ/ε | RanBPM | Scaffolding protein, potential modulation of RanBPM functions | jmolbiochem.com |
| PfCK1 | GAPVD1, SNX22 | Interaction with host cell protein trafficking machinery in Plasmodium falciparum infection | biorxiv.org |
| CK1δ/ε | Prohibitin 2 | Regulation of the molecular clock | harvard.edu |
| CK1α, δ, ε | β-Catenin | Wnt signaling pathway | embopress.org |
Immunofluorescence microscopy is a key technique for visualizing the subcellular distribution of CK1 isoforms. By using antibodies tagged with fluorescent dyes, researchers can pinpoint the location of CK1 within the cell, providing clues about its function. These studies have revealed that CK1 isoforms are distributed throughout the cell, including the cytoplasm, nucleus, and various membrane structures. jmolbiochem.comwikipedia.org
The localization of CK1 can be dynamic and dependent on the cell cycle stage or the presence of interacting proteins. mdpi.com
Nuclear and Nucleolar Localization: Early studies using an anti-yeast CKI antiserum that cross-reacts with the mammalian enzyme showed that CK1 is preferentially located in the nucleolus. nih.gov
Mitotic Structures: Several CK1 isoforms, including CK1α, CK1δ, and CK1ε, have been found to concentrate at the spindle poles during meiosis and mitosis. nih.gov The interaction with proteins of the FAM83 family can recruit CK1α to specific locations; for example, FAM83D recruits CK1α to the mitotic spindle. researchgate.net
Cytoplasmic and Perinuclear Localization: In Leishmania donovani, ectopically expressed CK1.2 shows intense punctate staining in the cytoplasm, nucleus, and flagellum. biorxiv.org In mammalian cells, CK1δ has been observed to partially co-localize with its interacting partner RanBPM in the perinuclear area. jmolbiochem.com Furthermore, FAM83B expression can induce a perinuclear localization of CK1α. mdpi.com
Membrane and Vesicular Localization: In melanophores, the CK1ε isoform is specifically bound to pigment granules, where it is thought to regulate their transport along microtubules. molbiolcell.org In retinal ganglion cells, immunofluorescence staining revealed that CK1δ and CK1ε are present in granular particles aligned along microtubules in the growth cone and are also distributed in the soma. researchgate.net
The specific subcellular distribution patterns of CK1 isoforms, which can be altered by interactions with scaffolding proteins like the FAM83 family, are crucial for regulating their activity towards specific substrates. mdpi.comresearchgate.net
Immunoprecipitation and Mass Spectrometry for Interactome Analysis
Computational and Structural Biology Approaches
Computational and structural methods provide high-resolution insights into the dynamics, regulation, and evolutionary history of the CK1 family. These approaches complement experimental studies by offering a molecular-level understanding of CK1 function.
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. For CK1, MD simulations have been instrumental in understanding its dynamic nature and the mechanisms of allosteric regulation, where binding at one site on the kinase affects its activity at another site.
A key area of investigation has been the regulation of CK1's substrate selectivity, particularly in the context of the circadian clock protein PER2. frontiersin.org MD simulations revealed a molecular switch involving the kinase's activation loop, which can adopt different conformations. elifesciences.orgelifesciences.org This switch is controlled by anion binding at sites distinct from the active site, demonstrating an allosteric linkage. frontiersin.orgelifesciences.org The conformation of this activation loop reshapes the substrate-binding cleft, thereby determining whether CK1 preferentially phosphorylates stabilizing or destabilizing sites on PER2. elifesciences.org For example, the tau mutation, which is linked to a shortened circadian period, alters the dynamics of the activation loop, biasing the kinase's activity towards the degradation-promoting region of PER2. elifesciences.orgnih.gov These integrated experimental and computational studies have shed light on how the dynamic conformational landscape of CK1 governs its substrate selection. elifesciences.orgescholarship.org
Sequence alignment and phylogenetic analysis are bioinformatic tools used to compare the amino acid sequences of CK1 isoforms within and across different species. This helps to understand their evolutionary relationships, identify conserved regions, and pinpoint isoform-specific features. mdpi.comfrontiersin.org The CK1 family is highly conserved in eukaryotes, from protozoa to humans. frontiersin.orgmdpi.com
These analyses have shown that all CK1 family members share a highly conserved kinase domain (with identities ranging from 53% to 98%) but differ significantly in their N- and C-terminal regulatory domains. wikipedia.orgmdpi.comnih.gov Phylogenetic trees constructed from sequence alignments typically group the isoforms into distinct clusters. mdpi.com For example, in humans, the α, δ, and ε isoforms form one cluster, while the γ isoforms form another. mdpi.com
Such analyses are also critical for studying CK1 in different organisms:
In protozoan parasites like Leishmania and Trypanosoma, phylogenetic analysis helps to classify the multiple CK1 paralogs and compare them to their human counterparts, which can inform drug discovery efforts. frontiersin.orgplos.org
In plants, these studies have revealed an ancient duplication event that led to two main CK1 subsets, one of which is plant-specific. mdpi.com
Comparing CK1 across diverse species like fungi (Neurospora crassa), insects (Drosophila melanogaster), and algae (Ostreococcus tauri) has provided insights into the evolution of conserved functions, such as the regulation of circadian rhythms. plos.orgresearchgate.net
By visualizing conserved and divergent regions, these computational approaches provide a framework for understanding the structural and functional diversification of the CK1 family. frontiersin.orgresearchgate.net
Molecular Dynamics Simulations and Allosteric Regulation
Chemical Biology Approaches
Chemical biology utilizes small-molecule compounds, or "chemical probes," to study and manipulate protein function in a cellular context. nih.gov This approach is particularly valuable for studying protein kinases like CK1, as isoform-selective inhibitors can help dissect the specific roles of each family member, which often have overlapping functions. casinvent.com
The development of potent and selective CK1 inhibitors has been challenging due to the high degree of similarity within the kinase domain, especially between the CK1δ and CK1ε isoforms. thesgc.orgimrpress.com However, significant progress has been made in creating chemical tools with tunable isoform selectivity. capes.gov.brresearchgate.net
Key developments in chemical probes for CK1 include:
Targeted Degraders (PROTACs): A more recent innovation is the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PROTAC AH078 was developed to selectively degrade CK1δ and CK1ε with high selectivity over the closely related CK1α isoform. acs.orgnih.gov This provides a powerful tool to study the consequences of protein loss rather than just kinase inhibition. acs.orgnih.gov
These chemical biology tools are essential for validating CK1 isoforms as therapeutic targets and for elucidating their complex roles in cellular signaling pathways such as Wnt, Hedgehog, and the regulation of circadian rhythms. casinvent.comnih.gov
Table 2: Chemical Biology Tools for Studying this compound
| Compound Name | Compound Type | Primary Target(s) | Key Application/Finding | Reference(s) |
|---|---|---|---|---|
| MU1742 | Chemical Probe (Inhibitor) | CK1δ, CK1ε (also CK1α at higher conc.) | Potent and selective probe for in vitro and in vivo studies of CK1δ/ε function. | thesgc.org, casinvent.com, capes.gov.br |
| MU2027 | Negative Control | Inactive | Control compound for MU1742, ensuring observed effects are target-specific. | casinvent.com |
| MU1250 | Inhibitor | CK1δ | Allows for specific targeting of CK1δ in cellular assays. | capes.gov.br, researchgate.net |
| MU1500 | Inhibitor | CK1δ, CK1ε | Enables dual inhibition of CK1δ/ε in cells. | capes.gov.br, researchgate.net |
| PF-670462 | Inhibitor | CK1δ, CK1ε | Widely used tool to study the role of CK1δ/ε in regulating circadian rhythms. | imrpress.com |
| AH078 | PROTAC (Degrader) | CK1δ, CK1ε | Selectively degrades CK1δ and CK1ε, providing a tool to study protein loss-of-function. | acs.org, nih.gov |
Use of Specific this compound Inhibitors (e.g., D4476, PF-4800567, CKI-7, pyrvinium)
The study of this compound (CK1) has been significantly advanced by the use of small molecule inhibitors that allow for the targeted disruption of its activity. These chemical probes enable researchers to investigate the specific roles of CK1 isoforms in various cellular processes. The mechanisms of these inhibitors range from direct competition with ATP at the kinase's active site to allosteric modulation. frontiersin.orgnih.govnih.gov
D4476 is a selective, cell-permeant inhibitor of CK1. It functions as an ATP-competitive inhibitor, directly binding to the catalytic domain of CK1, which disrupts its kinase activity and prevents the phosphorylation of substrate proteins. scbt.comresearchgate.net Beyond its effects on CK1, D4476 also inhibits the TGF-β type-I receptor, ALK5. Research has utilized D4476 to explore CK1's involvement in fundamental cellular pathways. For instance, studies have shown that D4476 can influence both autophagy and apoptosis. researchgate.net In adult retinal pigment epithelial cells, D4476 was found to affect autophagy by enhancing autophagic flux. researchgate.net It also suppresses the site-specific phosphorylation and subsequent nuclear exclusion of the transcription factor FOXO1a. medchemexpress.com
PF-4800567 is recognized as a potent and selective inhibitor of this compound epsilon (CK1ε), demonstrating over 20-fold selectivity for CK1ε compared to the CK1δ isoform. medchemexpress.com Its mechanism involves interfering with ATP binding to the kinase domain. scbt.com This selectivity has made PF-4800567 a valuable tool, primarily in studies concerning the regulation of circadian rhythms. wikipedia.org Research using this inhibitor in zebrafish models has suggested that CK1ε plays a minor role in the core circadian timing mechanism compared to CK1δ. nih.gov Interestingly, while PF-4800567 is a potent enzymatic inhibitor, this does not always translate to strong anti-proliferative effects in cancer cell lines, suggesting a complex relationship between CK1ε inhibition and cell growth regulation. imrpress.com
CKI-7 is another potent, ATP-competitive inhibitor of the CK1 family, with an IC50 of 6 µM. medchemexpress.com It exhibits a significantly weaker effect on Casein Kinase II and other protein kinases, providing a degree of specificity for CK1. medchemexpress.com The inhibitory action of CKI-7 is competitive with respect to ATP. annualreviews.org In research settings, CKI-7 has been shown to suppress Wnt signaling by preventing β-catenin stabilization. medchemexpress.com It has also been employed as a tool to induce the differentiation of retinal cells from human embryonic stem cells. tocris.com Furthermore, its specific affinity for CK1 has been leveraged in biochemical studies, where it is used as an affinity ligand for the purification of the enzyme. annualreviews.org
Pyrvinium (B1237680) presents a more complex and debated mechanism of action in the context of CK1. It is an FDA-approved anthelmintic drug that has been identified as a potent modulator of the Wnt signaling pathway. oncotarget.complos.orgnih.gov Several studies have reported that pyrvinium functions as an allosteric activator of this compoundα (CK1α). nih.govfrontiersin.org This activation of CK1α is proposed to enhance the degradation of β-catenin, thereby inhibiting Wnt signaling. nih.govmdpi.com However, this mechanism is not universally accepted. Other research, particularly in the context of blast phase chronic myeloid leukemia (CML), has found that pyrvinium's anti-cancer effects are independent of CK1α activation and are instead attributed to the inhibition of mitochondrial respiration. oncotarget.com This controversy highlights that the cellular effects of pyrvinium can be context-dependent.
Table 1: Summary of Specific this compound Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Key Research Findings |
|---|---|---|---|
| D4476 | CK1, ALK5 | ATP-competitive; binds to the catalytic domain. scbt.comresearchgate.net | Influences autophagy and apoptosis; suppresses nuclear exclusion of FOXO1a. researchgate.netmedchemexpress.com |
| PF-4800567 | Selective for CK1ε over CK1δ medchemexpress.com | Interferes with ATP binding. scbt.com | Used to study CK1ε's role in circadian rhythms. wikipedia.orgnih.gov |
| CKI-7 | CK1 family medchemexpress.com | ATP-competitive. medchemexpress.comannualreviews.org | Inhibits Wnt signaling; used for affinity purification of CK1. medchemexpress.comannualreviews.org |
| Pyrvinium | CK1α (controversial) oncotarget.comnih.govfrontiersin.org | Allosteric activator of CK1α (disputed); inhibits mitochondrial respiration. oncotarget.comnih.gov | Potently inhibits Wnt signaling; effects can be CK1α-independent. oncotarget.complos.org |
High-Throughput Screening for Modulators
High-throughput screening (HTS) is a critical methodology for the discovery of novel chemical modulators of this compound. scbt.comscbt.com This approach allows for the rapid testing of large, diverse libraries of synthetic compounds to identify molecules that can either inhibit or activate CK1 activity. nih.govfrontiersin.org HTS assays are invaluable for uncovering new chemical scaffolds that can serve as starting points for the development of more potent and selective research tools and potential therapeutics. frontiersin.orgnih.gov
A significant application of HTS in CK1 research has been the identification of modulators of the circadian clock. pnas.org The core of the mammalian circadian clock involves a feedback loop where PER proteins are phosphorylated by CK1, marking them for degradation. pnas.org By using reporter cell lines, such as those expressing a luciferase gene under the control of a clock gene promoter (e.g., Per2), researchers can screen thousands of compounds for their ability to alter the period or amplitude of circadian rhythms. pnas.orgnih.gov A screen of approximately 200,000 synthetic compounds successfully identified 11 distinct classes of molecules that manipulate central and peripheral clocks, including three compounds that were found to inhibit CK1ε. pnas.org
HTS has led to the identification of numerous CK1 inhibitors with different chemical structures. nih.gov For instance, the imidazole-based inhibitor D4476 and the indolinone-based dual CK1δ/ε inhibitor IC261 were both discovered through HTS campaigns. nih.gov These screening efforts have explored a wide range of chemical scaffolds, including benzimidazoles, purines, and pyrazoles, leading to a diverse toolbox of CK1 inhibitors. frontiersin.orgnih.gov The identification of these varied compounds through HTS not only provides new tools for dissecting CK1 function but also offers insights into the structural requirements for kinase inhibition, paving the way for structure-based drug design and the development of isoform-specific modulators. nih.govfrontiersin.org
Table 2: Examples of Compounds Identified Through Screening Methodologies
| Compound/Class | Screening Method | Key Finding | Isoform Focus |
|---|---|---|---|
| IC261 | High-Throughput Screening (HTS) nih.gov | An early dual inhibitor. nih.gov | CK1δ/ε nih.gov |
| Purine-based derivatives | High-Throughput Screening (HTS) nih.govfrontiersin.org | Identified as dual inhibitors. nih.gov | CK1α/δ nih.gov |
| Benzothiazole derivatives | Low-Throughput Screening & Optimization nih.gov | Resulted from modification of an initial hit. nih.gov | CK1δ/ε nih.gov |
| Multiple Clock Modulators | High-Throughput Screening (HTS) pnas.orgnih.gov | Identified 11 classes of molecules altering circadian rhythms. pnas.org | Primarily CK1ε pnas.org |
Future Directions in Casein Kinase 1 Research
Elucidating Isoform-Specific Functions and Substrate Specificity In Vivo
A paramount goal for future research is to delineate the distinct and often non-redundant functions of the seven mammalian CK1 isoforms (α, β, γ1, γ2, γ3, δ, and ε) and their splice variants within a living organism. mdpi.comlongdom.org While in vitro studies have provided foundational knowledge, the in vivo substrate specificity of each isoform is influenced by a complex interplay of factors including subcellular localization, interaction with specific binding partners, and post-translational modifications. nih.govnih.gov
For instance, CK1α and the CK1δ/ε isoforms can have opposing roles in the Wnt/β-catenin signaling pathway. mdpi.commdpi.com CK1α is a component of the β-catenin destruction complex, thereby acting as a negative regulator, whereas CK1δ/ε can promote β-catenin stabilization. mdpi.comnih.gov Similarly, different isoforms localize to distinct cellular compartments, which is a key mechanism for controlling their interaction with specific substrates. nih.govmolbiolcell.org The C-terminal domains of CK1 isoforms, which are highly variable, are critical in determining these specific localizations and functions. nih.govebi.ac.uk
Future research will need to employ sophisticated in vivo models, such as genetically engineered mice and patient-derived xenografts, to dissect these isoform-specific roles. mdpi.com It is also crucial to investigate these functions within the context of specific diseases, as the role of a CK1 isoform can be pro- or anti-tumorigenic depending on the cancer type. nih.govnih.govfrontiersin.org Understanding the functional consequences of splice variants, which can alter the C-terminal tail and dramatically affect kinase activity and substrate preference, is another critical area of investigation. pnas.orgnih.gov
Understanding Complex Regulatory Networks and Crosstalk with Other Pathways
CK1 isoforms are integral components of numerous signaling pathways, and a key future direction is to map their extensive crosstalk with other regulatory networks. researchgate.net CK1 has been shown to interact with and regulate key signaling pathways that are often dysregulated in diseases like cancer, including Wnt, Hedgehog (Hh), p53, and Hippo. mdpi.comnih.govmdpi.comresearchgate.net
The interplay between CK1 and other kinases and phosphatases is a crucial area of study. For example, crosstalk has been identified between CK1 and Casein Kinase 2 (CK2). tandfonline.com Furthermore, the activity of CK1 itself is regulated by phosphatases like Protein Phosphatase 2A (PP2A), which can dephosphorylate the inhibitory C-terminal tail of CK1ε, leading to its activation. molbiolcell.org The cellular energy sensor AMP-activated protein kinase (AMPK) can also regulate CK1 activity, suggesting a link between cellular metabolism and CK1-mediated signaling. nih.govfrontiersin.org
Future studies should aim to build comprehensive models of these signaling networks to understand how they are integrated and regulated. This will be essential for predicting the systemic effects of targeting CK1 and for identifying potential combination therapies that could be more effective and specific.
Investigating Context-Dependent Functions of Casein Kinase 1
A growing body of evidence indicates that the biological function of CK1 is highly context-dependent. researchgate.net The same isoform can act as a tumor suppressor in one cellular environment and as an oncoprotein in another. nih.gov For example, the prognostic significance of high CK1α expression in cancer patients varies, correlating with better survival in some cancers but worse outcomes in others. nih.gov This context-dependency is likely influenced by the status of other key cellular regulators, such as the tumor suppressor p53. mdpi.com
Therefore, a major challenge for future research is to define the specific cellular contexts that dictate the functional outcome of CK1 activity. This will require a multi-pronged approach that combines genomic, proteomic, and functional analyses in a wide range of cell types and disease models. Understanding this context-dependency is critical for the development of effective and safe CK1-targeted therapies. For instance, CK1α activators may be beneficial in Wnt-driven cancers but could have different effects in other contexts. mdpi.com
Detailed Analysis of this compound Substrate Recognition and Phosphorylation Kinetics
A deeper understanding of the molecular mechanisms governing CK1 substrate recognition and phosphorylation is fundamental to elucidating its biological roles. CK1 is known to phosphorylate substrates that have been "primed" by a prior phosphorylation event, typically at a serine or threonine residue located three amino acids upstream of the CK1 target site (a pS/T-X-X-S/T motif). mdpi.comfrontiersin.orgnih.gov However, CK1 can also phosphorylate unprimed substrates, although this occurs at a much slower rate. frontiersin.orgpnas.org
This dual mechanism of substrate recognition gives rise to complex phosphorylation kinetics. A prominent example is the "phosphoswitch" model of PERIOD2 (PER2) regulation in the circadian clock. frontiersin.orgfrontiersin.org Here, CK1δ/ε first performs a slow, rate-limiting priming phosphorylation, which then triggers a rapid cascade of subsequent phosphorylations, ultimately determining the stability of the PER2 protein. frontiersin.orgfrontiersin.org The autoinhibitory C-terminal tail of CK1 plays a crucial role in regulating these kinetics by competing with substrates for binding to the kinase domain. biorxiv.orgportlandpress.com
Future research should focus on detailed kinetic analyses of a wider range of CK1 substrates to understand how these phosphorylation dynamics are regulated and how they contribute to specific biological outcomes. Techniques like NMR-based kinase assays will be invaluable for dissecting site-specific phosphorylation events in real-time. biorxiv.org
Advanced Structural and Computational Modeling of this compound Dynamics
Advanced structural and computational approaches are becoming increasingly vital for understanding the dynamic nature of CK1 and its interactions. X-ray crystallography and molecular dynamics (MD) simulations have provided significant insights into the three-dimensional structure of CK1 isoforms and how they bind to substrates and inhibitors. nih.govresearchgate.netacs.org
These studies have revealed that the activation loop of CK1 is a dynamic structure that can adopt different conformations, which in turn influences substrate selectivity. frontiersin.orgportlandpress.comelifesciences.org For example, a two-state conformational switch in the activation loop of CK1δ/ε determines its preference for different phosphorylation sites on the PER2 protein. frontiersin.orgelifesciences.org Computational modeling has been instrumental in simulating these dynamic movements and understanding how mutations can alter kinase function. nih.govelifesciences.org
The future of CK1 research will undoubtedly rely heavily on the integration of these advanced structural and computational methods with experimental biology. This will allow for a more precise understanding of CK1 regulation, the rational design of isoform-specific inhibitors, and the prediction of the functional consequences of specific mutations.
Q & A
Q. What experimental approaches are recommended for measuring CK1 enzymatic activity in vitro?
To quantify CK1 activity, use kinase assays with validated substrates (e.g., casein or synthetic peptides) under standardized buffer conditions (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂). Include ATP as a phosphate donor and monitor phosphorylation via radioactive labeling (³²P-ATP) or fluorescence-based detection. Always include negative controls (e.g., kinase-dead mutants or inhibitor-treated samples) to confirm specificity. Data should be presented as activity units per µg protein, with replicates to assess variability .
Q. How can researchers distinguish between CK1 isoforms (e.g., CK1γ1 vs. CK1δ) in cellular models?
Isoform-specific monoclonal antibodies validated via Western blot (e.g., anti-CK1γ1 clones) are critical. Combine immunoblotting with siRNA knockdown or CRISPR-Cas9 gene editing to confirm isoform identity. Include isoform-specific inhibitors (e.g., D4476 for CK1δ) in functional assays to isolate contributions. Cross-reactivity checks using recombinant isoforms are essential to avoid misinterpretation .
Q. What are the best practices for ensuring reproducibility in CK1-related experiments?
Document all experimental parameters: substrate concentrations, buffer compositions, incubation times, and temperature. Use internal controls (e.g., a constitutively active kinase) across replicates. Publish raw data and detailed protocols in supplementary materials, adhering to journal guidelines for transparency .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported CK1 substrate specificities?
Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or cellular contexts. Perform systematic comparisons using identical substrates and conditions across studies. Use phosphoproteomics to identify endogenous targets in relevant cell lines, and validate findings with orthogonal methods (e.g., in vitro kinase assays and mutational analysis) .
Q. What strategies can address conflicting data on CK1’s role in disease pathways (e.g., cancer vs. neurodegeneration)?
Context-dependent roles of CK1 isoforms require tissue-specific models. Use conditional knockout mice or patient-derived organoids to study isoform functions in disease-relevant microenvironments. Integrate multi-omics data (transcriptomics, phosphoproteomics) to map CK1 interaction networks and identify modifiers of its activity .
Q. How can post-translational modifications (PTMs) of CK1 be rigorously characterized?
Employ mass spectrometry to detect PTMs (e.g., autophosphorylation sites) in purified CK1 isoforms. Combine with mutagenesis (e.g., serine-to-alanine substitutions) to assess functional impacts. Cross-reference findings with existing databases (e.g., PhosphoSitePlus) to prioritize conserved modification sites .
Methodological Guidance
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Data Presentation : Tabulate kinase activity data with columns for substrate, assay conditions, activity (mean ± SD), and statistical significance (e.g., p-values from ANOVA). See Table 1 for an example .
Substrate Buffer pH MgCl₂ (mM) Activity (units/µg) p-value vs. Control Casein 7.5 10 12.3 ± 1.2 0.001 Synthetic Peptide 7.5 10 8.7 ± 0.9 0.015 -
Literature Review : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to formulate research questions. For example:
-
Ethical Data Reuse : Cite primary sources for protocols and datasets. Avoid citing commercial product descriptions; instead, reference peer-reviewed studies validating reagents (e.g., antibody validation in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
